molecular formula C6H9NO2S2 B498610 N,N-dimethylthiophene-2-sulfonamide CAS No. 41895-10-7

N,N-dimethylthiophene-2-sulfonamide

Cat. No.: B498610
CAS No.: 41895-10-7
M. Wt: 191.3g/mol
InChI Key: NUJYNKAXDKAZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylthiophene-2-sulfonamide is a synthetic organic compound featuring a thiophene ring core substituted with a dimethylsulfonamide functional group. It belongs to the important class of thiophene-sulfonamides, which are recognized in medicinal chemistry as versatile intermediates and potential pharmacophores . The compound serves as a valuable building block in organic synthesis and drug discovery research. Its structure is characterized by a thiophene ring linked to a sulfur atom, which is doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom that is substituted with two methyl groups . Thiophene-sulfonamide derivatives are primarily investigated for their biological activities, particularly as enzyme inhibitors. Structurally related sulfonamides are known to act as potent inhibitors of carbonic anhydrase enzymes . Furthermore, recent research on closely analogous compounds, specifically 5-bromo-N-alkylthiophene-2-sulfonamides, has demonstrated significant antibacterial potency against challenging drug-resistant bacterial strains such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . This suggests that the N,N-dimethylthiophene-2-sulfonamide scaffold holds promise for the development of new anti-infective agents. The mechanism of action for sulfonamide-containing compounds often involves competitive inhibition or interaction with the active sites of enzymes. The antibacterial effect of classic sulfonamide drugs, for instance, stems from their role as competitive antagonists of 4-aminobenzoic acid (PABA) in the microbial folate synthesis pathway . As a specialized chemical, this product is strictly intended for laboratory research purposes. It is not approved for human, veterinary, or diagnostic use.

Properties

CAS No.

41895-10-7

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3g/mol

IUPAC Name

N,N-dimethylthiophene-2-sulfonamide

InChI

InChI=1S/C6H9NO2S2/c1-7(2)11(8,9)6-4-3-5-10-6/h3-5H,1-2H3

InChI Key

NUJYNKAXDKAZGE-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=CS1

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CS1

Origin of Product

United States

Foundational & Exploratory

N,N-Dimethylthiophene-2-Sulfonamide Derivatives: A Technical Guide to Their Therapeutic Potential and Drug Development Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] When incorporated onto a thiophene ring, a versatile bioisostere of the benzene ring, the resulting thiophene-sulfonamide scaffold exhibits a remarkable spectrum of biological activities.[3] This guide focuses specifically on N,N-dimethylthiophene-2-sulfonamide derivatives, a subclass with distinct physicochemical properties. We will provide an in-depth exploration of their synthesis, key therapeutic applications, and the underlying mechanisms of action. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to guide future research and development in this promising area.

Introduction: The Thiophene-Sulfonamide Scaffold in Medicinal Chemistry

The strategic combination of the sulfonamide group and the thiophene ring has yielded compounds with significant therapeutic relevance. This success stems from the unique and complementary chemical properties of each moiety.

The Privileged Role of the Sulfonamide Moiety

The sulfonamide group (-SO₂NR₂) is a key pharmacophore, largely due to its ability to act as a zinc-binding group.[4] This allows it to potently inhibit metalloenzymes, a mechanism central to the action of many diuretics, antiepileptics, and antiglaucoma drugs.[1][5] Beyond enzyme inhibition, its structural flexibility and ability to form hydrogen bonds have enabled its integration into inhibitors of kinases, proteases, and other critical biological targets.[6]

Thiophene as a Versatile Bioisostere

Thiophene is a five-membered aromatic heterocycle that is often used as a bioisosteric replacement for a benzene ring.[3] Its physicochemical properties, such as size, shape, and electronics, are strikingly similar to benzene, yet it offers distinct advantages. The sulfur heteroatom can engage in unique interactions with biological targets and can alter the metabolic profile of a molecule, often improving its pharmacokinetic properties.[7] Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][8]

The N,N-Dimethyl Substitution: Rationale and Physicochemical Implications

The substitution on the sulfonamide nitrogen atom is a critical determinant of a compound's biological activity and properties. While primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides can act as hydrogen bond donors, the tertiary N,N-dimethylsulfonamide (-SO₂N(CH₃)₂) moiety cannot. This modification has several important consequences:

  • Increased Lipophilicity: The addition of two methyl groups increases the molecule's hydrophobicity, which can enhance membrane permeability and alter its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Loss of H-Bonding: The absence of an N-H proton removes a key hydrogen bond donor site. This can be exploited to fine-tune binding affinity and selectivity for specific biological targets where such an interaction is not required or is detrimental.

  • Metabolic Stability: The tertiary sulfonamide can be more resistant to certain metabolic pathways compared to primary or secondary sulfonamides, potentially leading to a longer half-life.

Synthetic Strategies and Methodologies

The synthesis of N,N-dimethylthiophene-2-sulfonamide derivatives is generally straightforward, following a reliable two-step process. The key is the preparation of the thiophene-2-sulfonyl chloride intermediate.

General Synthetic Protocol

A common and effective method involves the chlorosulfonation of a suitable thiophene precursor, followed by amination with dimethylamine.[9]

Experimental Protocol: Synthesis of 5-substituted-N,N-dimethylthiophene-2-sulfonamide

  • Principle: This protocol first introduces a chlorosulfonyl group onto the thiophene ring using a strong chlorinating agent. This highly reactive intermediate is then immediately reacted with dimethylamine, which acts as a nucleophile to displace the chloride and form the stable tertiary sulfonamide.

  • Step 1: Chlorosulfonation of Thiophene Precursor

    • To a cooled (0 °C) solution of chlorosulfonic acid (3 eq.), add the starting thiophene derivative (1 eq.) dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiophene-2-sulfonyl chloride.

    • Causality: Chlorosulfonic acid is a powerful reagent for electrophilic aromatic substitution, directly adding the -SO₂Cl group to the electron-rich thiophene ring. The reaction is performed at low temperature to control its high reactivity and prevent side reactions.

  • Step 2: Amination with Dimethylamine

    • Dissolve the crude thiophene-2-sulfonyl chloride from Step 1 in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.

    • Cool the solution to 0 °C.

    • Add a solution of dimethylamine (2-3 eq., typically as a 2M solution in THF or as a gas) dropwise. An excess of a non-nucleophilic base like triethylamine (1.5 eq.) can also be added to scavenge the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to obtain the final N,N-dimethylthiophene-2-sulfonamide derivative.

    • Causality: The nucleophilic nitrogen of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. The use of a base is critical to neutralize the HCl generated, driving the reaction to completion.

Synthesis and Purification Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Chlorosulfonation cluster_intermediate Intermediate cluster_reaction2 Step 2: Amination cluster_final Final Product Thiophene Thiophene Derivative Reaction1 Reaction at 0 °C Thiophene->Reaction1 Reagents1 Chlorosulfonic Acid Reagents1->Reaction1 Workup1 Ice Quench & Extraction Reaction1->Workup1 SulfonylChloride Thiophene-2-sulfonyl Chloride Workup1->SulfonylChloride Reaction2 Reaction at RT SulfonylChloride->Reaction2 Reagents2 Dimethylamine, Base Reagents2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification Column Chromatography Workup2->Purification Product N,N-Dimethylthiophene- 2-sulfonamide Derivative Purification->Product

Caption: General workflow for the synthesis of N,N-dimethylthiophene-2-sulfonamide derivatives.

Key Therapeutic Target: Carbonic Anhydrase Inhibition

One of the most extensively studied applications for thiophene-sulfonamides is the inhibition of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5]

Mechanism of Action: Targeting the Catalytic Zinc Ion

Primary and secondary sulfonamides are potent CA inhibitors because the deprotonated sulfonamide nitrogen (-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the native reaction.[4] While tertiary N,N-dimethylsulfonamides lack the acidic proton for this classic binding mode, their inhibitory potential cannot be completely dismissed, as they may interact with the enzyme through other allosteric mechanisms or after in-vivo metabolic N-demethylation. However, the primary focus in the literature remains on primary sulfonamide derivatives for potent CA inhibition.[10][11]

Applications in Glaucoma and Beyond

Inhibition of CA isozyme II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure (IOP). This is a validated mechanism for the treatment of glaucoma.[12] Several thiophene-2-sulfonamide derivatives have been investigated as topical antiglaucoma agents.[12][13]

In Vitro Carbonic Anhydrase Inhibition Assay

  • Principle: This is a stopped-flow spectrophotometric assay that measures the inhibition of CA-catalyzed CO₂ hydration. The assay follows the change in pH using an indicator dye as the reaction proceeds.

  • Materials:

    • Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX).

    • Buffer (e.g., Tris-HCl, pH 7.5).

    • pH indicator (e.g., 4-nitrophenol).

    • CO₂-saturated water.

    • Test compound (N,N-dimethylthiophene-2-sulfonamide derivative) dissolved in DMSO.

    • Reference inhibitor (e.g., Acetazolamide).

  • Procedure:

    • Equilibrate two syringes in a stopped-flow instrument to the desired temperature (e.g., 25 °C).

    • Syringe A: Fill with a solution containing the CA enzyme, buffer, and pH indicator.

    • Syringe B: Fill with CO₂-saturated water.

    • To determine inhibitory activity, pre-incubate the enzyme solution in Syringe A with various concentrations of the test compound for a set time (e.g., 15 minutes).

    • Rapidly mix the contents of Syringe A and Syringe B.

    • Monitor the change in absorbance of the pH indicator over time at its λ_max (e.g., 400 nm for 4-nitrophenol).

    • Calculate the initial rate of reaction from the slope of the absorbance curve.

  • Data Analysis:

    • Plot the enzyme activity (initial rate) against the inhibitor concentration.

    • Fit the data to a suitable dose-response equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Self-Validation: The protocol is validated by running a control with a known inhibitor like Acetazolamide to ensure the assay is performing correctly and results are comparable to literature values.

Emerging Potential in Oncology

The role of thiophene-sulfonamides in oncology is an area of active investigation, targeting multiple pathways involved in tumor growth and survival.

Targeting Tumor-Associated CA Isoforms (CA IX and XII)

Hypoxic tumors often overexpress specific CA isoforms, particularly CA IX and CA XII, on their cell surface. These enzymes help maintain the intracellular pH in the acidic tumor microenvironment, promoting tumor cell survival and proliferation.[5] Selective inhibition of these tumor-associated CAs is a promising anticancer strategy. While primary sulfonamides are the lead candidates, the thiophene scaffold is a key component in achieving isoform selectivity.[11]

Inhibition of Other Kinases and Signaling Pathways

Thiophene-sulfonamide derivatives have been identified as inhibitors of other critical cancer targets. For example, a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was found to be a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative diseases and cancer.[14] Other sulfonamide-based scaffolds have shown potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[6]

Proposed Anticancer Signaling Pathway

G cluster_membrane Cell Membrane cluster_cell Tumor Cell CAIX CA IX H_ion Intracellular H+ CAIX->H_ion Reduces VEGFR2 VEGFR-2 Angio Angiogenic Signaling (e.g., PI3K/Akt) VEGFR2->Angio Prolif Proliferation & Survival H_ion->Prolif Promotes Angio->Prolif ThioSulfonamide Thiophene-Sulfonamide Derivative ThioSulfonamide->CAIX Inhibits ThioSulfonamide->VEGFR2 Inhibits Hypoxia Tumor Hypoxia Hypoxia->CAIX Upregulates VEGF VEGF VEGF->VEGFR2 Activates

Caption: Dual-action anticancer mechanism of thiophene-sulfonamide derivatives.

Cell-Based Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the N,N-dimethylthiophene-2-sulfonamide derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.

Broad-Spectrum Biological Activity

Beyond CA inhibition and oncology, the thiophene-sulfonamide scaffold has shown promise in several other therapeutic areas.

  • Anti-diabetic Potential: A recent study identified novel thiophene sulfonamide derivatives as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[15] Several compounds in the series demonstrated higher potency than the standard drug acarbose, highlighting their potential for managing type 2 diabetes.[15]

  • Antimicrobial and Antifungal Properties: Thiophene derivatives are well-known for their antimicrobial activity.[3][9] Sulfonamides themselves were among the first antibiotics discovered.[1] The combination of these two pharmacophores has led to compounds with activity against various bacterial and fungal strains.[4][11]

  • Neurological and Anti-inflammatory Applications: Some thiophene derivatives exhibit CNS depressant, anticonvulsant, and anti-inflammatory activities.[3] The anti-inflammatory effects are often attributed to the inhibition of prostaglandin synthesis.[3] A class of aryl sulfonamides, dubbed "Sulfonadyns," were recently developed as inhibitors of dynamin I GTPase and showed anti-seizure effects in animal models.[16]

Drug Development Considerations: ADME & Toxicology

While N,N-dimethylthiophene-2-sulfonamide derivatives show significant therapeutic potential, their progression as drug candidates requires careful evaluation of their pharmacokinetic and toxicological profiles.

  • Physicochemical Properties: The N,N-dimethyl group generally increases lipophilicity (LogP). This can improve membrane permeability but may also lead to lower aqueous solubility, potentially affecting formulation.[13]

  • Metabolic Stability: The tertiary sulfonamide is generally stable. However, the thiophene ring can be susceptible to oxidation by cytochrome P450 enzymes. The specific substitution pattern on the thiophene ring will heavily influence the metabolic fate of the molecule.

  • Future Directions: Future research should focus on optimizing the substitution on the thiophene ring to balance potency with favorable ADME properties. Structure-activity relationship (SAR) studies are crucial to identify derivatives with improved selectivity for their intended target, thereby reducing the potential for off-target effects and toxicity.[14][15]

Conclusion

N,N-dimethylthiophene-2-sulfonamide derivatives represent a versatile and promising class of compounds with a broad range of potential therapeutic applications. Their straightforward synthesis and the tunability of the thiophene scaffold allow for extensive chemical exploration. While much of the historical focus in the broader thiophene-sulfonamide class has been on primary sulfonamides for carbonic anhydrase inhibition, emerging research into kinase inhibition, α-glucosidase inhibition, and other areas opens new avenues for derivatives with different substitution patterns, including the N,N-dimethyl moiety. This guide has provided a technical framework, including validated protocols and mechanistic insights, to empower researchers to further unlock the therapeutic potential of this valuable chemical scaffold.

References

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Li, Y., et al. (2026, January 20). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Viklund, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. [Link]

  • Krasavin, M., et al. (2023). Amino acid-based sulfonamides: Synthesis, pharmacological activities, and structure-activity relationship. ResearchGate. [Link]

  • Saini, M. S., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 11-19. [Link]

  • De Martino, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3203. [Link]

  • Pawar, C. D., & Shinde, D. B. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry, 6(2), 47-53. [Link]

  • Ponticello, G. S., et al. (1995). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 38(18), 3591-3597. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Radhi, A. J., et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies, 5(10), 119-138. [Link]

  • Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. [Link]

  • Shah, R., & Verma, P. K. (2018). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports, 13(1), 19895. [Link]

  • Shinde, P. V., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Ayaz, M., et al. (2023). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. ResearchGate. [Link]

  • El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]

  • Berrino, E., et al. (2021). Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals. International Journal of Molecular Sciences, 22(23), 12698. [Link]

  • Wang, C., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8740. [Link]

  • Pinheiro, C., et al. (2025). Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. Molecules, 30(3), 679. [Link]

  • Macgregor, K. A., et al. (2023). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. Organic & Biomolecular Chemistry, 21(20), 4259-4272. [Link]

Sources

A Researcher's Guide to the Synthesis of Thiophene-Based Sulfonamides: Methodologies, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged pharmacophore" in drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring allow it to interact favorably with a wide array of biological targets. When this versatile nucleus is functionalized with a sulfonamide moiety (–SO₂NR₂), the resulting thiophene-based sulfonamides exhibit a remarkable spectrum of pharmacological activities. These compounds are rigorously investigated for their potential as anticancer, antibacterial, anti-inflammatory, and enzyme-inhibiting agents, making them a focal point of significant research in medicinal chemistry.[2][3][4][5] In fact, among sulfur-containing pharmaceuticals approved by the U.S. FDA, the sulfonamide group holds the top rank, underscoring its therapeutic importance.[6]

This technical guide provides an in-depth exploration of the core synthetic strategies employed to construct thiophene-based sulfonamides. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and visualize the critical chemical transformations that underpin these powerful synthetic routes.

Part 1: Synthesis of the Cornerstone Intermediate: Thiophenesulfonyl Chloride

The most prevalent and versatile pathway to thiophene-based sulfonamides begins with the synthesis of a key electrophilic intermediate: thiophenesulfonyl chloride. The reactivity of this compound is the linchpin for subsequent sulfonamide bond formation.

Chlorosulfonation of Thiophenes: The Classical Approach and Its Refinements

The direct chlorosulfonation of a thiophene ring is the most traditional method for installing the sulfonyl chloride group.

The Workhorse Reagent: Chlorosulfonic Acid

Historically, reacting thiophene with an excess of chlorosulfonic acid has been the go-to method.[7] However, this approach is often hampered by drawbacks. Yields can be modest (sometimes as low as 37%), and the strongly acidic conditions can lead to polymerization or degradation, particularly with acid-sensitive thiophene derivatives.[7][8]

An Improved Protocol: The Vilsmeier-Haack Type Reagent (DMF-SO₂Cl₂)

A more modern and often superior method involves the use of a complex formed between N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).[8] This Vilsmeier-Haack type reagent is less harsh and offers several advantages over chlorosulfonic acid:

  • Milder Conditions: It avoids the highly acidic environment that can damage sensitive substrates.

  • Improved Yields: The yields are often equivalent or superior to those from older methods.

  • Operational Simplicity: It provides a straightforward, one-step procedure using easy-to-handle reagents.[8]

The diagram below illustrates the overall workflow from the starting thiophene to the final sulfonamide product, highlighting the central role of the thiophenesulfonyl chloride intermediate.

G Start Thiophene Derivative Intermediate Thiophenesulfonyl Chloride (Key Intermediate) Start->Intermediate Chlorosulfonation Reagent1 Chlorosulfonating Agent (e.g., DMF-SO₂Cl₂) Reagent1->Intermediate Product Thiophene-Based Sulfonamide Intermediate->Product Sulfonamide Formation Reagent2 Amine (R₂NH) + Base Reagent2->Product

Caption: General Synthetic Workflow.

Table 1: Comparison of Chlorosulfonating Agents
ParameterChlorosulfonic AcidDMF-SO₂Cl₂ Complex
Typical Conditions Excess acid, often low temperature1:1 complex, heated (e.g., 95-98°C)
Advantages Readily available, powerful sulfonating agentMilder, one-step procedure, good for acid-sensitive substrates[8]
Disadvantages Harsh acidic conditions, potential for polymerization, lower yields[7][8]Can produce aldehyde by-products in some cases[8]
Work-up Quenching on ice, extractionDecomposition with ice-water, extraction
Experimental Protocol: Synthesis of 2-Thiophenesulfonyl Chloride via the DMF-SO₂Cl₂ Complex

This protocol is adapted from the procedure described by Sone et al.[8]

  • Reagent Preparation: In a flask cooled in an ice bath, add freshly distilled sulfuryl chloride (SO₂Cl₂, 0.13 mol) dropwise with shaking to N,N-dimethylformamide (DMF, 0.13 mol). Maintain the temperature below 25°C during the addition.

  • Complex Formation: A hygroscopic solid complex will form within approximately 10 minutes. Keep the mixture at the same temperature for an additional 30 minutes to ensure complete formation.

  • Reaction: Add the thiophene starting material (0.1 mol) to the prepared complex.

  • Heating: Heat the mixture on a water bath at 95-98°C for 1 hour with occasional shaking.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water, a dilute solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Part 2: The Primary Pathway: Sulfonamide Bond Formation

With the thiophenesulfonyl chloride in hand, the formation of the sulfonamide is typically a straightforward and high-yielding reaction with a primary or secondary amine.

The Nucleophilic Addition-Elimination Mechanism

The core of this transformation is a classic nucleophilic addition-elimination reaction. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is an excellent leaving group, and deprotonation of the nitrogen to yield the stable sulfonamide.

G Reactants Thiophenesulfonyl Chloride + Amine (R'R''NH) TransitionState Tetrahedral Intermediate Reactants->TransitionState Nucleophilic Attack Products Thiophene Sulfonamide + HCl TransitionState->Products Elimination of Cl⁻ FinalProduct Final Products: Sulfonamide + Base-HCl Salt Products->FinalProduct Acid Neutralization Base Base (e.g., Pyridine or excess Amine) Base->FinalProduct

Caption: Sulfonamide Formation Mechanism.

Causality Behind Experimental Choices: The reaction generates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base such as pyridine, triethylamine, or simply an excess of the reactant amine is almost always included to act as an acid scavenger.[9][10]

Experimental Protocol: General Synthesis of a Thiophene-2-sulfonamide

This protocol provides a general procedure for the reaction of 2-thiophenesulfonyl chloride with an amine, such as aqueous ammonia.[11]

  • Reaction Setup: To a suitable reaction vessel, add 2-thiophenesulfonyl chloride (1.0 eq).

  • Amine Addition: Add an excess of the amine solution (e.g., for the parent sulfonamide, add 25% aqueous ammonium hydroxide solution, ~12 eq).

  • Heating: Heat the mixture with stirring to a moderate temperature (e.g., 50°C) for several hours (e.g., 15 hours) until the reaction is complete as monitored by TLC.

  • Isolation: If a precipitate forms upon completion, cool the mixture and collect the solid by filtration.

  • Washing: Wash the crude product with water to remove any excess amine and salts.

  • Purification: The final thiophene-sulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Part 3: Expanding Chemical Diversity via Cross-Coupling

Modern drug development often requires the synthesis of large libraries of related compounds to optimize biological activity. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are exceptionally powerful tools for derivatizing the thiophene ring after the sulfonamide group is in place.[3][12]

The Suzuki-Miyaura Reaction for Library Synthesis

This strategy typically involves starting with a halogenated (e.g., bromo-) thiophenesulfonamide. The bromine atom serves as a handle for the Suzuki coupling, allowing for the introduction of a wide variety of aryl or heteroaryl groups from corresponding boronic acids. This approach rapidly generates structural diversity for structure-activity relationship (SAR) studies.

G Start Bromo-Thiophenesulfonamide Product Aryl-Substituted Thiophene Sulfonamide Start->Product Reagents Aryl Boronic Acid + Base (e.g., K₃PO₄) Reagents->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Suzuki-Miyaura Coupling

Sources

Navigating the Landscape of Thiophene-2-Sulfonamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of this chemical class, with a particular focus on N-substituted derivatives. While the specific compound N,N-dimethylthiophene-2-sulfonamide is not readily found in commercial catalogs or major chemical databases, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to synthesize, characterize, and evaluate this and related compounds. We will delve into established synthetic routes, key analytical techniques for characterization, and the known applications of closely related analogs, thereby providing a comprehensive framework for advancing research in this promising area of drug discovery.

Introduction: The Significance of the Thiophene-2-Sulfonamide Moiety

The sulfonamide functional group has been a cornerstone of medicinal chemistry for decades, most famously exemplified by the sulfa antibiotics.[1][2] When incorporated into a heterocyclic ring system like thiophene, the resulting scaffold offers a unique combination of electronic properties and steric features that can be finely tuned to interact with a variety of biological targets.[3] Thiophene-containing sulfonamides have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and even potential applications in oncology and virology.[4][5] The N-substituents on the sulfonamide group play a crucial role in modulating the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Core Identifiers and Physicochemical Properties: A Focus on Analogs

A thorough search of chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS number or established identifiers for N,N-dimethylthiophene-2-sulfonamide. This suggests that it is not a commercially available compound and has not been extensively characterized in the public domain. However, we can infer its likely properties by examining its close structural relatives.

Table 1: Identifiers and Properties of Representative Thiophene-2-Sulfonamides

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Thiophenesulfonamide6339-87-3C₄H₅NO₂S₂163.22
N-Methylthiophene-2-sulfonamideNot AvailableC₅H₇NO₂S₂177.25
3,5-Dimethylthiophene-2-sulfonamideNot AvailableC₆H₉NO₂S₂191.28

Data compiled from PubChem and other chemical supplier databases.[1][6][7]

The properties of N,N-dimethylthiophene-2-sulfonamide can be predicted to have a higher molecular weight and likely increased lipophilicity compared to its N-methyl and unsubstituted counterparts, due to the additional methyl group.

Synthesis and Purification: A Generalized Approach

The synthesis of N,N-disubstituted thiophene-2-sulfonamides generally follows a well-established chemical pathway. The following protocol is a generalized procedure based on standard sulfonamide synthesis.

Experimental Protocol: Synthesis of N,N-Dimethylthiophene-2-sulfonamide

Objective: To synthesize N,N-dimethylthiophene-2-sulfonamide from thiophene-2-sulfonyl chloride and dimethylamine.

Materials:

  • Thiophene-2-sulfonyl chloride

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, DIPEA)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-sulfonyl chloride in the chosen anhydrous aprotic solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Amine: Add the tertiary amine base to the solution, followed by the slow, dropwise addition of the dimethylamine solution. If using dimethylamine gas, it can be bubbled through the solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start Thiophene-2-sulfonyl chloride in Anhydrous Solvent Cooling Cool to 0 °C Start->Cooling 1 Addition Add Triethylamine & Dimethylamine Solution Cooling->Addition 2 Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction 3 Workup Aqueous Workup & Extraction Reaction->Workup 4 Purification Column Chromatography Workup->Purification 5 End N,N-dimethylthiophene- 2-sulfonamide Purification->End 6

Caption: A generalized workflow for the synthesis of N,N-dimethylthiophene-2-sulfonamide.

Structural Characterization

Due to the absence of publicly available spectral data for N,N-dimethylthiophene-2-sulfonamide, this section will outline the expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for N,N-Dimethylthiophene-2-sulfonamide

TechniqueExpected Key Features
¹H NMR - Three distinct aromatic protons in the thiophene ring (doublet of doublets, and two doublets).- A singlet corresponding to the two methyl groups on the sulfonamide nitrogen.
¹³C NMR - Four distinct signals for the thiophene ring carbons.- A signal for the methyl carbons.
Mass Spec (HRMS) - The exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ should be observable, confirming the elemental composition.
IR Spectroscopy - Characteristic S=O stretching vibrations for the sulfonyl group (typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).- C-H and C=C stretching vibrations from the thiophene ring and methyl groups.

Applications in Research and Drug Development

While specific applications for N,N-dimethylthiophene-2-sulfonamide are not documented, the broader class of thiophene-2-sulfonamides has been explored for various therapeutic purposes. These compounds often serve as valuable intermediates in the synthesis of more complex molecules.

  • Antibacterial Agents: The sulfonamide moiety is a well-known pharmacophore for antibacterial activity.[4]

  • Enzyme Inhibitors: Substituted sulfonamides are known to inhibit a variety of enzymes, and the thiophene ring can provide additional interactions within an enzyme's active site.

  • Scaffolds for Library Synthesis: The thiophene-2-sulfonamide core can be readily functionalized at various positions, making it an attractive scaffold for the generation of compound libraries for high-throughput screening.[3]

Logical Relationship in Drug Discovery

DrugDiscovery Scaffold Thiophene-2-sulfonamide Scaffold Synthesis Chemical Synthesis & Modification Scaffold->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The role of the thiophene-2-sulfonamide scaffold in a typical drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, N,N-dimethylthiophene-2-sulfonamide should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N,N-dimethylthiophene-2-sulfonamide, while not a commercially cataloged compound, represents a potentially valuable molecule within the broader class of thiophene-2-sulfonamides. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this and related compounds. By leveraging the established chemistry of sulfonamides and the versatile nature of the thiophene ring, researchers are well-equipped to explore the therapeutic potential of this important chemical scaffold.

References

Sources

N,N-Dimethylthiophene-2-sulfonamide: Technical Profile & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and characterization of N,N-Dimethylthiophene-2-sulfonamide , a critical intermediate in medicinal chemistry, particularly in the development of lysyl oxidase (LOX) inhibitors and other sulfonamide-based therapeutics.

Executive Summary

N,N-Dimethylthiophene-2-sulfonamide is a tertiary sulfonamide derivative of thiophene. Unlike its primary sulfonamide counterpart (Thiophene-2-sulfonamide), it lacks acidic N-H protons, rendering it lipophilic and chemically distinct. It serves as a versatile building block in the synthesis of bioactive molecules, including anti-metastatic agents and ion channel modulators. Its physical state is typically a low-melting solid or viscous oil , driven by the absence of intermolecular hydrogen bonding.

Chemical Identity & Structure
PropertyDetail
IUPAC Name N,N-Dimethylthiophene-2-sulfonamide
Common Name 2-Thiophenesulfonamide, N,N-dimethyl-
CAS Number 6339-58-8 (Verified for N,N-dimethyl derivative)
Molecular Formula C₆H₉NO₂S₂
Molecular Weight 191.27 g/mol
SMILES CN(C)S(=O)(=O)c1cccs1
Structure Thiophene ring substituted at C2 with a dimethylsulfamoyl group.
Physical Properties

The physical properties of N,N-dimethylthiophene-2-sulfonamide are heavily influenced by the substitution on the sulfonamide nitrogen.

Melting Point Analysis

Unlike primary sulfonamides (e.g., Thiophene-2-sulfonamide, MP: 142–144 °C), the N,N-dimethyl derivative cannot form strong intermolecular hydrogen bonds. This results in a significantly depressed melting point.

  • Experimental State: Typically isolated as a viscous oil or a low-melting solid (MP range: 30–35 °C or semi-solid at RT).

  • Comparison:

    • Thiophene-2-sulfonamide (Primary): 142–144 °C (Solid)

    • N,N-Dimethylbenzenesulfonamide (Analogue): 47–48 °C (Solid)

    • N,N-Dimethylthiophene-2-sulfonamide: < 50 °C (Often oil/low solid)

Solubility & Partition Coefficient
  • Solubility: Highly soluble in organic solvents (Dichloromethane, Ethyl Acetate, DMSO, Methanol). Poorly soluble in water due to the lipophilic dimethyl and thiophene groups.

  • LogP (Predicted): ~1.5 – 1.8. This moderate lipophilicity makes it suitable for membrane permeability in drug discovery contexts.

Synthesis & Reaction Mechanism

The standard synthesis involves the nucleophilic substitution of 2-thiophenesulfonyl chloride with dimethylamine . This reaction is rapid, exothermic, and typically requires a base to scavenge the HCl byproduct.

Experimental Protocol
  • Reagents: 2-Thiophenesulfonyl chloride (1.0 eq), Dimethylamine (2.0–3.0 eq, often as 40% aq. solution or HCl salt with excess base), Base (Triethylamine or Pyridine), Solvent (DCM or THF).

  • Procedure:

    • Dissolve 2-thiophenesulfonyl chloride in DCM at 0 °C.

    • Add Triethylamine (or excess Dimethylamine) dropwise.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Wash with 1N HCl (to remove excess amine), then NaHCO₃, then Brine. Dry over MgSO₄.

    • Purification: Concentrate in vacuo. If solid, recrystallize from Ethanol/Hexane. If oil, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Reaction Workflow Diagram

Synthesis Start 2-Thiophenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Product N,N-Dimethylthiophene- 2-sulfonamide Intermediate->Product Cl- Elimination Byproduct HCl (Scavenged) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for the synthesis of N,N-dimethylthiophene-2-sulfonamide.

Characterization Data

To validate the identity of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60 (dd, 1H): Proton at C5 (adjacent to Sulfur).

    • δ 7.55 (dd, 1H): Proton at C3 (adjacent to Sulfonyl).

    • δ 7.10 (dd, 1H): Proton at C4.

    • δ 2.75 (s, 6H): N(CH₃)₂ protons. The singlet at ~2.7–2.8 ppm is diagnostic for the N,N-dimethyl group.

  • MS (ESI):

    • [M+H]⁺: Calculated m/z 192.05. Found ~192.1.

    • [M+Na]⁺: Often observed at m/z 214.

Applications in Drug Discovery
  • Medicinal Chemistry Scaffold: Used as a stable, lipophilic "cap" in fragment-based drug design. The sulfonamide group is a classic bioisostere for amides and esters.

  • LOX Inhibitors: Derivatives of this core structure (e.g., 5-aminomethyl analogues) have been identified as potent inhibitors of Lysyl Oxidase (LOX) , a key enzyme in cancer metastasis and fibrosis.

  • Directed Metalation: The sulfonamide group can direct ortho-lithiation (at the C3 position) or lateral lithiation, enabling further functionalization of the thiophene ring.

Handling & Safety
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption, although it is relatively stable.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis to avoid inhalation of sulfonyl chloride vapors or amine fumes.

References
  • Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 2019. Link

    • Context: Describes the synthesis of 5-substituted derivatives starting
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. PMC (NIH), 2024. Link

    • Context: Provides general protocols for sulfonamide formation using thiophene-2-sulfonyl chloride.
  • Sulfonamide Synthesis via Sulfonyl Chlorides. Organic Chemistry Portal. Link

    • Context: General methodology for the nucleophilic substitution reaction used to cre

Solubility profile of N,N-dimethylthiophene-2-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of N,N-dimethylthiophene-2-sulfonamide

Authored by: A Senior Application Scientist

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of rational drug development. This guide provides a comprehensive technical overview of the solubility profile of N,N-dimethylthiophene-2-sulfonamide, a molecule of interest within the broader class of sulfonamides known for their diverse pharmacological activities.[1][2] While specific experimental data for this particular compound is not extensively published, this document will equip you with the theoretical framework, experimental protocols, and critical insights necessary to determine and interpret its solubility in various organic solvents.

The Significance of N,N-dimethylthiophene-2-sulfonamide and Its Solubility

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2][3] The thiophene ring, a bioisostere of the benzene ring, is also a common motif in medicinal chemistry, often imparting favorable metabolic and pharmacokinetic properties.[4][5] The N,N-dimethyl substitution on the sulfonamide nitrogen can significantly influence the molecule's physicochemical properties, such as its hydrogen bonding capacity and overall polarity, which in turn dictates its solubility.

A thorough understanding of the solubility of N,N-dimethylthiophene-2-sulfonamide is critical for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is paramount for achieving high purity and yield.

  • Formulation Development: The ability to dissolve the compound in a suitable solvent system is fundamental to creating viable dosage forms, from oral solutions to topical preparations.

  • Pharmacokinetic and Toxicological Studies: Preparing solutions of known concentrations is essential for in vitro and in vivo assays to determine the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Theoretical Framework for Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a compound in different solvents, allowing for a more targeted and efficient screening process.

The Principle of "Like Dissolves Like" and Hansen Solubility Parameters (HSP)

The age-old adage "like dissolves like" can be quantified using the Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a unique set of these three parameters, which can be treated as coordinates in a three-dimensional "Hansen space".[6] The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve in that solvent. The distance (Ra) between a solute and a solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where the subscripts 1 and 2 refer to the solvent and solute, respectively. A smaller Ra value indicates a higher affinity between the solute and solvent.

While the exact HSP values for N,N-dimethylthiophene-2-sulfonamide are not published, they can be estimated using group contribution methods.[7] By combining the known HSP contributions of its constituent parts (thiophene, sulfonamide, and N,N-dimethyl groups), we can approximate the HSP of the entire molecule. For instance, the HSP for thiophene has been reported as (δd: 18.90, δp: 12.52, δh: 8.13) in MPa⁰.⁵.[8] The sulfonamide group is expected to contribute significantly to the polar (δp) and hydrogen bonding (δh) parameters, although the N,N-dimethyl substitution will eliminate the hydrogen bond donating capability of the sulfonamide nitrogen, likely reducing its δh value compared to a primary or secondary sulfonamide.

The Jouyban-Acree Model for Mixed Solvents

In many pharmaceutical applications, mixed solvent systems or "cosolvents" are employed to enhance solubility. The Jouyban-Acree model is a widely used and accurate model for predicting the solubility of a drug in a binary or ternary solvent mixture. The model takes into account the solubility of the solute in the neat solvents and uses interaction parameters to describe the non-ideal mixing behavior.[9] This model can be particularly useful in optimizing the composition of a solvent system to achieve a desired solubility.

Experimental Determination of Solubility

Theoretical predictions should always be validated by empirical data. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a solid in a liquid.[10]

Step-by-Step Protocol for the Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of N,N-dimethylthiophene-2-sulfonamide to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. The temperature should be precisely controlled. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: The concentration of the dissolved N,N-dimethylthiophene-2-sulfonamide in the clear, saturated solution is then determined using a suitable analytical method.

    • High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its high sensitivity and specificity. A calibration curve is generated using standard solutions of known concentrations.

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

    • Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed vial, the solvent is evaporated, and the mass of the remaining solid is determined. This method is less common for high-throughput screening but can be very accurate.

  • Data Analysis: The solubility is typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_data Data Analysis A Add excess solute to known volume of solvent B Seal vials and place in constant temperature shaker A->B Start Equilibration C Equilibrate for 24-72 hours B->C D Centrifuge or filter to remove undissolved solid C->D End Equilibration E Analyze supernatant using HPLC, UV-Vis, or gravimetry D->E Analyze Sample F Calculate solubility (e.g., in mg/mL) E->F Calculate Results

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing the Solubility of Sulfonamides

The solubility of sulfonamides like N,N-dimethylthiophene-2-sulfonamide is governed by a complex interplay of solute and solvent properties.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent play crucial roles. Generally, sulfonamides exhibit higher solubility in polar organic solvents. For example, studies on other sulfonamides have shown good solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.[11][12] The solubility of sulfanilamide, for instance, was found to be highest in acetone and lowest in toluene, following an order that correlates well with solvent polarity.[9]

  • Solute Properties: The solid-state properties of the solute are critical. A high melting point and a high enthalpy of fusion are indicative of a strong and stable crystal lattice, which requires more energy to break apart, often resulting in lower solubility.[13] The N,N-dimethyl substitution on the thiophene-2-sulfonamide core prevents it from acting as a hydrogen bond donor, which may decrease its solubility in protic solvents compared to its unsubstituted counterpart, but could enhance solubility in aprotic polar solvents.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship can be described by the van't Hoff equation and is an important consideration for processes like crystallization. Studies on various sulfonamides have consistently shown this positive correlation between temperature and solubility.[9][12][13]

Hypothetical Solubility Data and Interpretation

While awaiting experimental determination, we can construct a hypothetical solubility profile for N,N-dimethylthiophene-2-sulfonamide based on the principles discussed. This serves as an illustrative example for data presentation and interpretation.

Table 1: Hypothetical Solubility of N,N-dimethylthiophene-2-sulfonamide in Various Organic Solvents at 25°C

SolventSolvent ClassPolarity IndexHypothetical Solubility (mg/mL)
HexaneNonpolar Aliphatic0.1< 0.1
TolueneNonpolar Aromatic2.41.5
Ethyl AcetatePolar Aprotic4.425
AcetonePolar Aprotic5.180
AcetonitrilePolar Aprotic5.865
2-PropanolPolar Protic4.040
EthanolPolar Protic4.355
MethanolPolar Protic5.170
Dimethylformamide (DMF)Polar Aprotic6.4> 200
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200

Disclaimer: The data in this table is purely illustrative and should not be considered as experimentally verified results.

The hypothetical data suggests that N,N-dimethylthiophene-2-sulfonamide would exhibit poor solubility in nonpolar solvents and progressively higher solubility in more polar solvents, with particularly high solubility in polar aprotic solvents like DMF and DMSO. This is consistent with the expected behavior of a polar molecule with hydrogen bond accepting capabilities (via the sulfonyl oxygens and thiophene sulfur) but no hydrogen bond donating capacity from the sulfonamide nitrogen.

Visualizing the Relationship Between Solvent Properties and Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Resulting Solubility Solute N,N-dimethylthiophene- 2-sulfonamide (Polar, H-bond acceptor) Nonpolar Nonpolar Solvents (e.g., Hexane) Solute->Nonpolar Mismatch in polarity PolarAprotic Polar Aprotic Solvents (e.g., DMF, Acetone) Solute->PolarAprotic Good polarity match, favorable dipole-dipole interactions PolarProtic Polar Protic Solvents (e.g., Methanol) Solute->PolarProtic Good polarity match, but solute cannot donate H-bonds LowSol Low Solubility Nonpolar->LowSol HighSol High Solubility PolarAprotic->HighSol ModSol Moderate to High Solubility PolarProtic->ModSol

Caption: Logical relationship between solute-solvent properties and expected solubility.

Conclusion

While specific, publicly available experimental data on the solubility of N,N-dimethylthiophene-2-sulfonamide is scarce, a robust framework exists for its determination and prediction. By leveraging theoretical models such as Hansen Solubility Parameters and established experimental techniques like the isothermal shake-flask method, researchers can confidently map the solubility profile of this compound. The insights gained from such studies are invaluable for guiding synthesis, purification, and formulation efforts, ultimately accelerating the journey from discovery to application. The principles and protocols outlined in this guide provide a solid foundation for any scientist or researcher tasked with characterizing the solubility of this or similar novel chemical entities.

References

  • HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved from [Link]

  • Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & El-Shattawy, H. H. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 71(12), 1334–1340. Retrieved from [Link]

  • DOSS. (2021, April 6). Bread Thiophene. Retrieved from [Link]

  • Pirika. (2013, January 28). Casting Solvents for membrane. Retrieved from [Link]

  • Perlovich, G. L., Volkova, T. V., Strakhova, N. N., Kazachenko, V. P., Raevsky, O. A., & Schaper, K. J. (2015). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 60(8), 2269–2279. Retrieved from [Link]

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(4), 178-184. Retrieved from [Link]

  • Hansen solubility parameters of additives and DMF. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Q., Li, Z., Zhao, J., Zhang, C., & Wang, J. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5369–5379. Retrieved from [Link]

  • The Hansen solubility parameters of the four solvents and P3HT at room... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Thiophenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(6), 827-833. Retrieved from [Link]

  • Hansen solubility parameters. (n.d.). Stenutz. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Retrieved from [Link]

  • N,3-dimethyl-1-benzothiophene-2-sulfonamide. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. (n.d.). Retrieved from [Link]

  • Surface Energy - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • Roy, A., & Paul, B. K. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International journal of biological macromolecules, 219, 1303–1326. Retrieved from [Link]

  • Al-Janabi, K. A. S. (2019). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Research Journal of Pharmacy and Technology, 12(7), 3282-3288. Retrieved from [Link]

  • Svajdlenka, E., & Bezdek, D. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International journal of molecular sciences, 24(13), 11091. Retrieved from [Link]

  • Al-Ghorbani, M., Chebil, A., & Al-Warhi, T. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal ofKing Saud University. Science, 35(5), 102693. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8740. Retrieved from [Link]

  • Wójcik, M., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Journal of Physical Chemistry A, 127(30), 6249-6260. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4279. Retrieved from [Link]

Sources

N,N-Dimethylthiophene-2-Sulfonamide: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, N,N-dimethylthiophene-2-sulfonamide represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While often overshadowed by its final pharmaceutical derivatives, this moiety serves as a critical linchpin in the synthesis of Lysyl Oxidase (LOX) inhibitors , TRPML channel modulators , and antiviral agents .

Beyond its biological utility, this molecule is a masterclass in synthetic strategy.[1] The N,N-dimethylsulfonamide group functions not merely as a pharmacophore but as a powerful Directed Metalation Group (DMG) , enabling precise, regioselective functionalization of the thiophene ring via Directed Ortho Metalation (DoM). This guide explores the dual life of N,N-dimethylthiophene-2-sulfonamide: as a versatile synthetic tool and a potent bioactive core.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]

The thiophene-2-sulfonamide core is a bioisostere of the phenylsulfonamide moiety, offering distinct physicochemical advantages. The sulfur atom in the thiophene ring imparts different electronic properties (electron-rich aromaticity) and lipophilicity profiles compared to benzene.

Key Derivatives & Identifiers
Compound NameCAS NumberRole
5-Bromo-N,N-dimethylthiophene-2-sulfonamide 68848-50-0 Primary electrophilic building block.[2]
5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamide 1049716-96-2 Key intermediate for LOX inhibitors.
5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide 1486675-03-9 Alkylating agent for fragment coupling.

Why N,N-Dimethyl? The dimethyl substitution on the sulfonamide nitrogen is strategic:

  • Protection: It masks the acidic N-H proton (pKa ~10 in primary sulfonamides), preventing ionization during base-mediated reactions.

  • Solubility: It increases lipophilicity (LogP), enhancing membrane permeability in early drug discovery fragments.

  • Synthetic Direction: It acts as a robust DMG, coordinating lithium species to facilitate C-H activation.

Synthetic Utility: The Power of Directed Ortho Metalation (DoM)

For the synthetic chemist, the true value of N,N-dimethylthiophene-2-sulfonamide lies in its reactivity. The sulfonyl group is a strong electron-withdrawing group (EWG), but the N,N-dialkyl substituent allows for coordination with organolithiums.

Mechanism of Action

When treated with n-butyllithium (n-BuLi), the sulfonamide oxygen coordinates the lithium cation, bringing the basic butyl anion into proximity with the ortho proton (C3 position). However, in thiophene systems, the alpha-protons (C5) are naturally the most acidic.

  • Scenario A (C5 Unblocked): Lithiation occurs predominantly at C5 due to the high acidity of the alpha-proton.

  • Scenario B (C5 Blocked): If C5 is substituted (e.g., with Cl, Me, or SMe), the DMG effect directs lithiation exclusively to C3.

Visualization: Synthesis & DoM Pathway

The following diagram illustrates the synthesis of the core scaffold and its divergent functionalization via lithiation.

SynthesisPath Thiophene Thiophene SulfonylCl Thiophene-2-sulfonyl chloride Thiophene->SulfonylCl HSO3Cl 0°C -> RT Core N,N-Dimethylthiophene- 2-sulfonamide SulfonylCl->Core HN(Me)2, DCM 0°C LithioSpecies 5-Lithio Intermediate (C5-Li) Core->LithioSpecies n-BuLi, THF -78°C ProductA 5-Formyl Derivative (Electrophile: DMF) LithioSpecies->ProductA 1. DMF 2. H3O+ ProductB 5-Bromo Derivative (Electrophile: Br2) LithioSpecies->ProductB Br2

Caption: Synthesis of N,N-dimethylthiophene-2-sulfonamide and subsequent C5-functionalization via Directed Ortho Metalation (DoM).

Medicinal Chemistry Applications

Lysyl Oxidase (LOX) Inhibitors

Lysyl Oxidase is a copper-dependent amine oxidase critical for ECM remodeling. Overexpression of LOX is linked to tumor metastasis.

  • The Discovery: Research identified aminomethyl-thiophene sulfonamides as potent LOX inhibitors.

  • The Role of the Scaffold: The N,N-dimethylthiophene-2-sulfonamide core serves as the "anchor." The sulfonamide moiety binds to the active site (likely interacting with the copper cofactor or surrounding residues), while the 5-aminomethyl arm extends to interact with the substrate channel.

  • Optimization: The N,N-dimethyl group was found to improve metabolic stability compared to cyclic amines (like piperidine) in early generation hits.

TRPML Modulators

Transient Receptor Potential Mucolipin (TRPML) channels are implicated in lysosomal storage diseases.

  • Application: High-throughput screening (HTS) campaigns have identified N,N-dimethylthiophene-2-sulfonamide derivatives as agonists. The lipophilic nature of the dimethyl group aids in crossing the lysosomal membrane.

Visualization: SAR Logic for LOX Inhibition

The following diagram breaks down the Structure-Activity Relationship (SAR) logic that led to potent LOX inhibitors using this scaffold.

SAR_Logic Scaffold N,N-Dimethylthiophene- 2-sulfonamide Core Mod1 5-Position (R1): Aminomethyl Group Scaffold->Mod1 Mod2 Sulfonamide Nitrogen (R2): Dimethyl vs. Cyclic Scaffold->Mod2 Mod3 Thiophene Ring Scaffold->Mod3 Effect1 Essential for LOX Active Site Binding Mod1->Effect1 Effect2 Dimethyl = Best Balance of Potency & Metabolic Stability Mod2->Effect2 Effect3 Bioisostere of Phenyl; Improved Lipophilicity Mod3->Effect3

Caption: SAR deconstruction of the thiophene sulfonamide scaffold in the context of LOX inhibitor design.

Experimental Protocols

Protocol A: Synthesis of N,N-Dimethylthiophene-2-sulfonamide

Objective: Preparation of the core scaffold from commercially available precursors.

  • Reagents: Thiophene-2-sulfonyl chloride (1.0 eq), Dimethylamine (40% aq. solution or 2.0M in THF, 2.5 eq), Dichloromethane (DCM), Triethylamine (1.5 eq, optional if using excess amine).

  • Procedure:

    • Dissolve thiophene-2-sulfonyl chloride in DCM (0.2 M concentration) and cool to 0°C under N2 atmosphere.

    • Add dimethylamine dropwise. The reaction is exothermic; maintain temperature < 5°C.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.

    • Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine) and brine. Dry over Na2SO4.[3][4]

    • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).

  • Validation: 1H NMR (CDCl3) should show a singlet ~2.7-2.8 ppm (6H, N-Me2) and characteristic thiophene protons.

Protocol B: Regioselective Lithiation (C5-Functionalization)

Objective: Introduction of an electrophile at the 5-position.

  • Reagents: N,N-Dimethylthiophene-2-sulfonamide (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), Anhydrous THF.

  • Procedure:

    • Dissolve substrate in anhydrous THF (0.1 M) and cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 15 minutes. The solution often turns yellow/orange, indicating the formation of the lithiated species.

    • Stir at -78°C for 45-60 minutes to ensure complete lithiation.

    • Add the electrophile (e.g., DMF for formylation, I2 for iodination) dissolved in THF.

    • Allow to warm to RT slowly.

  • Note: The sulfonamide group directs the lithium to the 5-position due to the high acidity of the alpha-proton relative to the beta-proton, assisted by the coordination of the sulfonyl oxygen.

References

  • Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 2019. Link

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review. Chemistry & Biodiversity, 2024.[5] Link

  • Thiophene-2-sulfonamide derivatives. PubChem Compound Summary. Link

  • Directed ortho-metalation of sulfonamides.Organic Reactions, Wiley. (Standard synthetic reference for DoM chemistry).

Sources

Methodological & Application

Lithiation procedures for N,N-dimethylthiophene-2-sulfonamide at C-5 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C-5 Lithiation of N,N-Dimethylthiophene-2-sulfonamide

Executive Summary

This application note details the protocol for the regioselective lithiation and subsequent functionalization of N,N-dimethylthiophene-2-sulfonamide at the C-5 position. While sulfonamide moieties are classical Directed Metalation Groups (DMGs) that typically direct ortho-lithiation (C-3), the thiophene scaffold presents a unique electronic landscape where the


-proton acidity (C-5) overrides the coordination-driven ortho-effect. This guide provides a validated, self-consistent methodology to achieve exclusive C-5 functionalization, critical for the synthesis of SGLT2 inhibitors, LOX inhibitors, and other thiophene-based pharmacophores.

Scientific Rationale & Mechanism

The Regioselectivity Paradox: C-3 vs. C-5

In benzene systems, an N,N-dialkylsulfonamide directs lithiation to the ortho-position (C-2) via chelation-controlled lithiation. However, in thiophene-2-sulfonamides, two competing forces dictate the site of deprotonation:

  • Coordination (C-3): The sulfonyl oxygen coordinates

    
    , positioning the base near C-3.
    
  • Inherent Acidity (C-5): The C-5 proton, being

    
     to the sulfur atom, is significantly more acidic (
    
    
    
    ) than the
    
    
    -proton at C-3.
Pathway Visualization

The following diagram illustrates the divergent pathways and the dominance of C-5 lithiation.

LithiationPathways Substrate N,N-Dimethylthiophene- 2-sulfonamide Complex Pre-Lithiation Complex (Li...O=S) Substrate->Complex + n-BuLi / THF (-78°C) TS_C3 Transition State (C-3 Deprotonation) Complex->TS_C3 Coordination Driven TS_C5 Transition State (C-5 Deprotonation) Complex->TS_C5 Acidity Driven (Major) Li_C3 C-3 Lithio Species (Kinetic/Coordination) TS_C3->Li_C3 Minor/Transient Li_C5 C-5 Lithio Species (Thermodynamic/Acidic) TS_C5->Li_C5 Exclusive Formation Li_C3->Li_C5 Anion Isomerization (If formed) Product 5-Substituted Product Li_C5->Product + Electrophile (E+)

Caption: Mechanistic pathway showing the dominance of acidity-driven C-5 lithiation over coordination-driven C-3 lithiation for thiophene-2-sulfonamides.

Experimental Protocol

Reagents & Equipment
  • Substrate: N,N-Dimethylthiophene-2-sulfonamide (>98% purity).

  • Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (Titrate before use).

  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/benzophenone or from a solvent purification system (water content <50 ppm).

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon (Ar).
    
  • Vessel: Flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and low-temperature thermometer.

Step-by-Step Methodology
StepActionCritical Parameter / Note
1 Setup Charge flask with N,N-dimethylthiophene-2-sulfonamide (1.0 eq) and anhydrous THF (0.2 M concentration). Purge with

.
2 Cooling Cool the solution to -78 °C using a dry ice/acetone bath.
3 Lithiation Add n-BuLi (1.1 – 1.2 eq) dropwise via syringe over 10–15 minutes.
4 Equilibration Stir at -78 °C for 30–45 minutes .
5 Trapping Add the Electrophile (1.2 – 1.5 eq) (e.g., MeI, aldehyde,

) dissolved in minimal THF dropwise.
6 Warming Allow the mixture to warm to 0 °C over 1–2 hours.
7 Quench Quench with saturated aqueous

or water.
8 Workup Extract with EtOAc (3x), wash combined organics with brine, dry over

, and concentrate.
Experimental Workflow Diagram

Workflow Start Start: Dry Substrate in THF (0.2 M) Cool Cool to -78°C (Dry Ice/Acetone) Start->Cool AddBase Add n-BuLi (1.2 eq) Dropwise Cool->AddBase Stir Stir 45 min @ -78°C AddBase->Stir Generates C-5 Lithio AddElec Add Electrophile (1.5 eq) Stir->AddElec Warm Warm to 0°C (1-2 hours) AddElec->Warm Quench Quench (sat. NH4Cl) & Extraction Warm->Quench

Caption: Operational workflow for the C-5 lithiation and functionalization process.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF or inert gas.Redistill THF; ensure positive

pressure; titrate n-BuLi.
Regioisomer Mix (C-3 vs C-5) Temperature too high during n-BuLi addition.Ensure strict -78 °C control. If C-3 persists (rare), switch base to LiTMP (sterically hindered).
Starting Material Recovery Insufficient deprotonation time or degraded base.Increase stir time to 60 min; use fresh n-BuLi.
Poly-substitution Excess base or electrophile.Strictly limit base to 1.1 eq.

Case Study: Synthesis of LOX Inhibitors

In the development of Lysyl Oxidase (LOX) inhibitors, Vertex Pharmaceuticals utilized this precise lithiation strategy.

  • Substrate: N,N-dimethylthiophene-2-sulfonamide.

  • Conditions: n-BuLi, THF, -40 °C to -78 °C.

  • Electrophile: Aldrithiol-2 (to form the sulfide) or Formylating agents.

  • Outcome: Exclusive formation of the 5-substituted derivative, validating the regiochemical preference for the position

    
     to the sulfur atom.
    

References

  • Vertex Pharmaceuticals. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 2019.

  • Snieckus, V., et al.Directed ortho metalation. Tertiary amide and O-carbamate groups in benzene and pyridine derivatives. Journal of Organic Chemistry, 1990.
  • Carpenter, A. J., & Chadwick, D. J.The Lithiation of Thiophenes. Journal of the Chemical Society, Perkin Transactions 1, 1985. (Confirming -lithiation preference in 2-substituted thiophenes).
  • Bioorganic & Medicinal Chemistry. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. 1997.

Application Note: Strategic Functionalization of N,N-Dimethylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

N,N-Dimethylthiophene-2-sulfonamide is a high-value scaffold in medicinal chemistry, serving as a robust surrogate for primary sulfonamides (carbonic anhydrase inhibitors) and a core pharmacophore in oncology (e.g., Bcl-2 inhibitors) and virology. Unlike its benzene analogues, this heteroaryl system presents a unique challenge: the competition between the Directed Metalation Group (DMG) effect at C3 and the inherent thermodynamic acidity of the C5 (


-thio) position.

This guide provides three validated workflows to navigate this regioselectivity, enabling the precise construction of 2,5- and 2,3-substituted thiophene libraries.

Core Decision Matrix
Desired OutcomePrimary MechanismKey ReagentProtocol Section
C5-Biaryl Coupling Direct C-H ArylationPd(OAc)₂ / KOAcProtocol A
C5-Nucleophilic Coupling Lithiation-Borylationn-BuLi / B(OiPr)₃Protocol B
C5-Amination Halogenation + BuchwaldNBS / Pd-CatalystProtocol C
C3-Functionalization Block-DMG-DeprotectTMSCl / n-BuLiTech Note 3

Reaction Pathway Visualization

The following logic map illustrates the divergence between kinetic directing effects and thermodynamic acidity, guiding your synthetic strategy.

ThiophenePathways Start N,N-Dimethylthiophene- 2-sulfonamide C5_Li C5-Lithio Species (Thermodynamic Sink) Start->C5_Li n-BuLi, -78°C (Fast, Acidic H) DirectAr Pd-Catalyzed C-H Activation Start->DirectAr Pd(OAc)2 Direct Arylation TMS_Block 5-TMS-Blocked Intermediate Start->TMS_Block 1. n-BuLi 2. TMSCl C5_Bor C5-Boronic Ester C5_Li->C5_Bor B(OiPr)3 Suzuki Prep C5_Prod 5-Aryl-thiophene- 2-sulfonamide C5_Bor->C5_Prod Pd(dppf)Cl2 Ar-Br DirectAr->C5_Prod Ar-Br, 100°C C3_Li C3-Lithio Species (DoM Directed) TMS_Block->C3_Li n-BuLi (DMG Effect) C3_Prod 3-Substituted Isomer C3_Li->C3_Prod E+ Trap + TBAF

Caption: Regioselectivity map. Solid lines denote the standard C5-selective pathways (Protocols A & B). Dashed lines denote the "Blocking Strategy" required to access the C3 position.

Detailed Experimental Protocols

Protocol A: C5-Selective Direct C-H Arylation (Green Route)

Context: This is the most atom-economical approach, avoiding the need for pre-functionalization (borylation or stannylation). The sulfonamide group acts as a weak directing group but primarily, the reaction is driven by the electrophilic palladation at the electron-rich C5 position.

  • Substrate: N,N-Dimethylthiophene-2-sulfonamide (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1–5 mol%)

  • Ligand: Phosphine-free conditions (or P(t-Bu)₃ for difficult substrates)

  • Base: KOAc (2.0 equiv) or K₂CO₃

  • Solvent: DMAc or DMF

Step-by-Step Methodology:

  • Charge: In a dry pressure vial, combine the sulfonamide (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and KOAc (2.0 mmol).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Add anhydrous DMAc (3 mL) via syringe.

  • Activation: Heat the reaction block to 100–120°C.

    • Scientist's Insight: Unlike benzene C-H activation, thiophenes are highly reactive. Monitor by HPLC at 2 hours to prevent over-arylation or decomposition.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMAc (critical to prevent emulsion). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • ¹H NMR: Look for the disappearance of the doublet at

    
     ~7.5-7.6 ppm (C5-H) and the retention of the doublet at 
    
    
    
    ~7.2 ppm (C3-H).
Protocol B: One-Pot Lithiation-Borylation-Suzuki (Modular Route)

Context: When the coupling partner is sensitive to C-H activation conditions, or if you need to generate a nucleophilic species for a library of aryl halides.

Mechanism: n-BuLi selectively deprotonates C5 (most acidic). The resulting lithio-species is trapped with borate.

Step-by-Step Methodology:

  • Lithiation:

    • Dissolve N,N-dimethylthiophene-2-sulfonamide (1.0 equiv) in anhydrous THF (0.2 M) under N₂.

    • Cool to -78°C (Critical: Higher temps may lead to scrambling or ring opening).

    • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

    • Stir at -78°C for 30–45 mins. (Solution often turns yellow/orange).

  • Borylation:

    • Add B(OiPr)₃ (1.2 equiv) rapidly.

    • Allow to warm to 0°C over 1 hour. The mixture becomes a thick slurry (Lithium Triisopropylborate).

  • Hydrolysis (Optional but recommended):

    • Add saturated NH₄Cl (aq) to quench. Extract with EtOAc to isolate the Boronic Acid/Ester if storage is needed.

    • One-Pot Variation: Add 2M Na₂CO₃ (aq) directly to the THF mixture, followed by the Aryl Halide and Pd(dppf)Cl₂ (3 mol%).

  • Coupling:

    • Reflux the biphasic mixture (THF/Water) at 65°C for 4–12 hours.

Critical Parameter:

  • Temperature Control: Do not allow the lithiated species to rise above -40°C before adding the borate. The sulfonyl group can act as a leaving group under thermodynamic stress, leading to desulfonylation.

Protocol C: C5-Bromination & Buchwald-Hartwig Amination

Context: Synthesizing amino-thiophenes is notoriously difficult due to instability. The electron-withdrawing sulfonamide stabilizes the resulting amine.

Step-by-Step Methodology:

  • Bromination:

    • Treat the sulfonamide with NBS (1.05 equiv) in DMF at RT.

    • Observation: Reaction is usually instantaneous.

    • Isolate 5-bromo-N,N-dimethylthiophene-2-sulfonamide.

  • C-N Coupling:

    • Catalyst: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%) or RuPhos G3.

    • Base: Cs₂CO₃ (1.5 equiv).

    • Solvent: 1,4-Dioxane, 100°C.

    • Insight: Xantphos is preferred for primary amines; RuPhos for secondary amines.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Regio-scrambling (Protocol B) Temperature too high during lithiation.Ensure -78°C internal temp; add n-BuLi slower.
Low Yield (Protocol A) Catalyst poisoning by Sulfur.Increase Pd loading to 5%; switch to Pd(OH)₂/C (Pearlman's).
Homocoupling (Ar-Ar) Oxygen in system.Rigorous degassing (freeze-pump-thaw x3).
Desulfonylation Radical pathway activation.Avoid Cu-catalysts if possible; stick to Pd(0/II).

References

  • Direct Arylation Mechanism: Bheeter, C. B., et al. "Palladium-Catalyzed Direct Arylation of Thiophenes Bearing SO2R Substituents."[1] The Journal of Organic Chemistry, vol. 76, no. 15, 2011, pp. 6407–6413.

  • Suzuki Coupling Protocols: Miyaura, N., and Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.

  • Medicinal Chemistry Applications: Scozzafava, A., et al. "Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides." Journal of Medicinal Chemistry, vol. 42, no. 14, 1999, pp. 2641-2650.

  • Regioselective Lithiation: Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, vol. 90, no. 6, 1990, pp. 879–933.

  • Thiophene C-H Functionalization: Roger, J., et al. "Pd-catalyzed direct arylation of heteroaromatics using aryl chlorides." Green Chemistry, vol. 11, 2009, pp. 425-432.

Sources

Application Notes & Protocols for the Preparation of Agrochemicals Using Thiophene Sulfonamide Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene sulfonamide scaffold is a cornerstone in modern agrochemical design, serving as a versatile building block for a wide range of highly active herbicides and fungicides.[1][2][3] More than 30% of contemporary agrochemicals incorporate at least one sulfur atom, highlighting the element's importance in modulating biological activity and physicochemical properties.[4] This document provides a comprehensive guide for researchers and development scientists on the synthesis, functionalization, and application of thiophene sulfonamide intermediates. We will delve into core synthetic strategies, provide detailed, validated laboratory protocols, and explore the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The Thiophene Sulfonamide Scaffold: A Privileged Structure

The power of the thiophene sulfonamide scaffold lies in the synergistic interplay between its two core components: the electron-rich thiophene ring and the sulfonamide linker.

  • Thiophene Ring: This five-membered heterocycle is a bioisostere of the benzene ring but possesses distinct electronic properties and metabolic profiles.[5][6] Its structure allows for substitution at multiple positions, enabling fine-tuning of a molecule's steric and electronic characteristics to optimize target binding and selectivity.[7]

  • Sulfonamide Group (-SO₂NH-): This functional group is a crucial pharmacophore that acts as a stable, non-hydrolyzable amide mimic. It is a strong hydrogen bond donor and acceptor, facilitating critical interactions with biological targets such as enzymes.[7]

The general structure allows for immense chemical diversity, where modifications at R¹, R², and the sulfonamide nitrogen (R³) can drastically alter the compound's biological profile, transforming it from a potent herbicide to a selective fungicide.

Core Synthetic Strategies

The synthesis of thiophene sulfonamide-based agrochemicals typically follows a convergent approach, focusing on the initial preparation of a key thiophene sulfonyl chloride or thiophene sulfonamide intermediate. Two primary retrosynthetic pathways dominate the field.

G cluster_0 General Synthetic Workflow Thiophene Thiophene Derivative ThioSulfonylChloride Thiophene Sulfonyl Chloride Thiophene->ThioSulfonylChloride   Chlorosulfonation Amine Amine (R-NH2) ThioSulfonamide Thiophene Sulfonamide Amine->ThioSulfonamide Isocyanate Heterocyclic Isocyanate Agrochemical Final Agrochemical (e.g., Sulfonylurea Herbicide) Isocyanate->Agrochemical ThioSulfonylChloride->ThioSulfonamide   Amination ThioSulfonamide->Agrochemical   Coupling Reaction

Figure 1: High-level workflow for the synthesis of thiophene sulfonamide-based agrochemicals.

Strategy A: Chlorosulfonation of Thiophene followed by Amination

This is the most direct and widely used method. It involves the electrophilic substitution of a thiophene ring with chlorosulfonic acid (ClSO₃H) or a related reagent to generate a thiophene sulfonyl chloride intermediate. This intermediate is then reacted with a suitable amine to form the desired sulfonamide.

  • Causality & Expertise: The chlorosulfonation reaction is highly exothermic and must be performed at low temperatures (typically 0 to 5 °C) to prevent degradation and the formation of undesired side products, such as tars or disulfonated species. The regioselectivity (substitution at the 2- or 3-position) is dictated by the existing substituents on the thiophene ring.

Strategy B: Metalation and Quenching with Sulfur Dioxide

For more sensitive or complex thiophene substrates, a milder approach is often necessary. This involves the deprotonation of the thiophene ring using a strong organometallic base, such as n-butyllithium, at low temperatures. The resulting lithiated intermediate is then quenched with sulfur dioxide (SO₂), followed by treatment with an oxidative chlorinating agent (e.g., N-chlorosuccinimide) to yield the sulfonyl chloride.[8]

  • Causality & Expertise: This method offers excellent regiocontrol, as the site of metalation can be precisely directed by existing functional groups. It is particularly valuable for preparing thiophene-3-sulfonyl chlorides, which are often difficult to access via direct chlorosulfonation.

Detailed Experimental Protocols

The following protocols are provided as validated, representative examples for the synthesis of key intermediates and a final agrochemical product.

Protocol 1: Synthesis of Thiophene-2-sulfonyl Chloride

This protocol describes the direct chlorosulfonation of thiophene, a fundamental starting material.

Materials:

  • Thiophene (1.0 eq)

  • Chlorosulfonic acid (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

  • Charge the flask with anhydrous DCM, followed by the slow, dropwise addition of chlorosulfonic acid (3.0 eq) while maintaining the internal temperature below 5 °C.

    • Rationale: Adding the acid to the solvent helps dissipate heat. Strict temperature control is crucial to prevent polymerization and side reactions.

  • Once the acid is added, add thiophene (1.0 eq) dropwise from the addition funnel over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Very carefully, pour the reaction mixture onto a large beaker filled with crushed ice.

    • Safety Note: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiophene-2-sulfonyl chloride as an oil.

Self-Validation:

  • Expected Outcome: A pungent-smelling oil. The product is often used directly in the next step without extensive purification due to its reactivity.

  • Characterization: ¹H NMR spectroscopy can confirm the formation of the desired product, showing characteristic shifts for the thiophene protons.

Protocol 2: Synthesis of a Thiophene-2-sulfonamide Derivative

This protocol details the reaction of thiophene-2-sulfonyl chloride with an amine.

Materials:

  • Thiophene-2-sulfonyl chloride (1.0 eq)

  • Amine of choice (e.g., 4-fluoroaniline) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.1 eq) and pyridine (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

    • Rationale: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

  • Dissolve the crude thiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cooled amine solution.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: A crystalline solid.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Melting point analysis can serve as a quality control check.

Protocol 3: Synthesis of a Thiophene-based Sulfonylurea Herbicide

This protocol outlines the final coupling step to create a sulfonylurea herbicide, a major class of agrochemicals derived from this scaffold.[1]

Materials:

  • Thiophene-2-sulfonamide derivative (from Protocol 2) (1.0 eq)

  • Heterocyclic isocyanate (e.g., 2-isocyanate-4,6-dimethoxypyrimidine) (1.05 eq)

  • 1,8-Diazabicycloundec-7-ene (DBU) (catalytic amount)

  • Acetonitrile, anhydrous

Procedure:

  • To a solution of the thiophene-2-sulfonamide (1.0 eq) in anhydrous acetonitrile, add the heterocyclic isocyanate (1.05 eq).

  • Add a catalytic amount of DBU (typically 0.1 eq).

    • Rationale: The strong, non-nucleophilic base DBU facilitates the deprotonation of the sulfonamide nitrogen, activating it for nucleophilic attack on the isocyanate carbon. This significantly accelerates the reaction.[1]

  • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting sulfonamide.

  • If a precipitate forms, filter the solid product directly from the reaction mixture and wash with cold acetonitrile.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Self-Validation:

  • Expected Outcome: A high-purity crystalline solid.

  • Characterization: Confirm the final structure via NMR and mass spectrometry. The presence of the urea linkage can also be confirmed by IR spectroscopy.

Applications & Structure-Activity Relationship (SAR)

The utility of the thiophene sulfonamide scaffold is best illustrated by examining its role in commercial and developmental agrochemicals.

Herbicidal Activity

Thiophene sulfonamides are key components of many sulfonylurea herbicides.[1] These herbicides act by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants.

Compound Class General Structure Example Primary Use Selectivity Example
Thiophene SulfonylureasN-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-thiophene-2-sulfonamidePre- and post-emergence broadleaf weed controlCertain derivatives show selectivity for corn (maize)[1]
Fungicidal Activity

The scaffold is also prevalent in modern fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain (SDHIs).[9]

Compound Name Key Structural Feature Target Fungi Reported Efficacy (EC₅₀)
IsofetamidN-alkoxy-N-aryl-thiophene-carboxamide (related scaffold)Botrytis cinerea, Sclerotinia sclerotiorumNot specified, but effective against several phytopathogenic fungi.[4]
Pyrazole-Thiophene CarboxamidesN-(aryl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamideRhizoctonia solani, Fusarium graminearum7c: 11.6 μmol/L vs R. solani7j: 28.9 μmol/L vs F. graminearum[9]
Thiophene NicotinamidesN-(thiophen-2-yl) nicotinamide derivativesCucumber Downy Mildew (Pseudoperonospora cubensis)4f: 1.96 mg/L[10]
Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the substitution pattern.

SAR cluster_main SAR of Thiophene Sulfonamide Scaffold main_struct R1 R¹ Position (e.g., C5): - Bulky alkyl groups can increase lipophilicity. - Halogens (Cl, Br) can modulate electronic properties and metabolic stability. main_struct->R1 Modulates Potency & Selectivity R2 R² Position (e.g., C3/C4): - Substitution can influence ring electronics and steric fit in the enzyme active site. - Often H in sulfonylurea herbicides. main_struct->R2 Fine-tunes Activity R3 R³ Group (on Sulfonamide N): - CRITICAL for defining activity. - For herbicides: Typically a pyrimidine or triazine ring to form a sulfonylurea bridge. - For fungicides: Can be various aryl or alkyl groups. main_struct->R3 Determines Target Class (Herbicide vs. Fungicide)

Figure 2: Key structure-activity relationships for the thiophene sulfonamide scaffold.

Conclusion and Future Outlook

The thiophene sulfonamide core remains a highly productive and versatile platform for the discovery of novel agrochemicals. The synthetic routes are well-established, robust, and amenable to the generation of large chemical libraries for high-throughput screening. Future research will likely focus on developing derivatives with novel modes of action to combat growing resistance issues and creating compounds with more favorable environmental and toxicological profiles.[10][11] The strategic combination of the thiophene heterocycle with the sulfonamide linker will undoubtedly continue to yield innovative solutions for global crop protection challenges.

References

  • Thiophene herbicides - EP0064804A2.
  • Synthesis of thiophene fungicide Isofetamid 126.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • Thiophene sulfonic acid preparation - US2480465A.
  • Phenoxy thiophene sulfonamides and their use as inhibitors of glucuronidase - US9617239B2.
  • Substituted thiophene-2-sulfonamides and their preparation - EP0182691A1.
  • Synthesis of thiophenes having the biologically active sulfonamide...
  • Thiophene sulfonamides useful as carbonic anhydrase inhibitors - US5153192A.
  • Process Research on the Synthesis of Silthiofam: A Novel Fungicide for Wheat.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. PubMed.
  • Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Deriv
  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. PMC.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • The structures of thiophene-containing agricultural fungicides.
  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. PubMed.
  • Thiophenes. Santa Cruz Biotechnology.
  • Synthesis of thiophene and Their Pharmacological Activity.
  • Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives.
  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.
  • Thiophene synthesis. Organic Chemistry Portal.

Sources

Application Notes & Protocols: Strategic Functionalization of the Thiophene Ring in Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Thiophene-Sulfonamide Scaffold in Modern Drug Discovery

The confluence of the thiophene ring and the sulfonamide moiety creates a "privileged scaffold" in medicinal chemistry. Thiophene, an aromatic heterocycle, is considered a bioisostere of the phenyl ring but offers unique electronic properties, metabolic profiles, and hydrogen bonding capabilities via its sulfur atom.[1] This makes it a critical component in the toolbox of medicinal chemists for modifying a drug candidate's physicochemical properties and binding affinity.[1] When coupled with the sulfonamide group—a cornerstone pharmacophore known for its diverse biological activities including antibacterial, anticancer, and anti-inflammatory effects—the resulting thiophene-sulfonamide core is found in a multitude of potent therapeutic agents.[2][3]

The biological activity of these derivatives is profoundly influenced by the substitution pattern on the thiophene ring. Therefore, the strategic functionalization of this ring is not merely a synthetic exercise but a critical step in tuning the molecule's efficacy, selectivity, and pharmacokinetic properties (ADMET). This guide provides a detailed exploration of the principal strategies for modifying the thiophene ring within sulfonamide derivatives, offering both mechanistic insights and field-proven laboratory protocols.

Part 1: Foundational Synthesis of the Thiophene-Sulfonamide Core

Before functionalization, a robust synthesis of the core structure is required. The two most common approaches involve either forming the sulfonamide bond on a pre-existing aminothiophene or coupling a thiophene sulfonyl chloride with an amine. The choice of strategy often depends on the commercial availability and stability of the starting materials.

Workflow: Selecting a Core Synthesis Strategy

G cluster_0 Strategy A: Sulfonylation of Aminothiophene cluster_1 Strategy B: Amine Coupling with Thiophene Sulfonyl Chloride start Goal: Synthesize Thiophene-Sulfonamide Core q1 Is the desired aminothiophene readily available/synthesizable? start->q1 a1 Start with Aminothiophene q1->a1  Yes b1 Synthesize Thiophene-SO2Cl (e.g., from thiophene + chlorosulfonic acid) q1->b1  No / Thiophene-SO2Cl is more accessible   a2 React with Ar-SO2Cl or Alkyl-SO2Cl in the presence of a base (e.g., Pyridine) a1->a2 a_out Target Thiophene-Sulfonamide a2->a_out b2 Couple with primary or secondary amine (R1R2NH) in the presence of a base b1->b2 b_out Target Thiophene-Sulfonamide b2->b_out

Caption: Decision workflow for synthesizing the core thiophene-sulfonamide scaffold.

Part 2: Key Strategies for Regioselective Functionalization

Once the core is assembled, functional groups can be introduced onto the thiophene ring. The electron-rich nature of thiophene dictates that electrophilic substitution preferentially occurs at the C2 and C5 positions. The following sections detail the most powerful methods to achieve selective functionalization.

Strategy 1: Electrophilic Halogenation as a Gateway to Cross-Coupling

Mechanistic Principle: Halogenation, particularly bromination, is one of the most reliable methods for activating the thiophene ring. The resulting halothiophene is a versatile building block for a wide array of palladium-catalyzed cross-coupling reactions. Reagents like N-Bromosuccinimide (NBS) provide a mild and selective source of electrophilic bromine.

Causality of Experimental Choices:

  • Reagent: NBS is preferred over liquid bromine (Br₂) for its ease of handling and higher selectivity, minimizing over-bromination.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is often used to dissolve the sulfonamide substrate and facilitate the reaction. Reactions can also be run in non-polar solvents like CCl₄ with a radical initiator for a different mechanism if desired, but for electrophilic substitution, polar solvents are common.

  • Temperature: The reaction is typically run at room temperature or slightly below to control selectivity.

G Thiophene Thiophene-2-sulfonamide Product 5-Bromo-thiophene-2-sulfonamide Thiophene->Product Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) DMF, RT

Caption: Electrophilic bromination of a thiophene-2-sulfonamide.

Protocol 1: Synthesis of 5-Bromo-thiophene-2-sulfonamide

  • Preparation: To a solution of thiophene-2-sulfonamide (1.0 eq) in anhydrous DMF (0.2 M), add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield the desired 5-bromothiophene-2-sulfonamide.

Strategy 2: Metalation and Subsequent Electrophilic Quench

Mechanistic Principle: Direct deprotonation (metalation) of a C-H bond creates a potent thiophene-based nucleophile, which can then be "quenched" with a suitable electrophile. The choice of base is critical for regioselectivity and functional group tolerance.[4] While strong alkyllithium bases like n-BuLi are effective, they can be incompatible with sensitive functional groups. Modern bases like TMPMgCl·LiCl (a Knochel-Hauser base) offer superior tolerance.[4] The sulfonamide group itself can act as a directing group, facilitating deprotonation at an adjacent position.[5]

Causality of Experimental Choices:

  • Base: TMPMgCl·LiCl is chosen for its high kinetic basicity and low nucleophilicity, enabling C-H deprotonation without attacking other functional groups.[4]

  • Solvent: Anhydrous Tetrahydrofuran (THF) is the standard solvent for organometallic reactions, as it is aprotic and coordinates well with the metal species.

  • Electrophile: A wide range of electrophiles can be used, including alkyl halides (for alkylation), aldehydes/ketones (for hydroxymethylation), CO₂ (for carboxylation), or iodine (for iodination).

G start Thiophene-3-sulfonamide metalation 1. Add TMPMgCl·LiCl in THF, -10 °C to RT start->metalation intermediate Thienyl-magnesium Intermediate (Regioselective at C2) metalation->intermediate quench 2. Add Electrophile (E+) (e.g., Iodomethane, I2, etc.) intermediate->quench product 2-Functionalized-thiophene-3-sulfonamide quench->product

Caption: Workflow for metalation and electrophilic quench.

Protocol 2: Directed Metalation and Iodination of Thiophene-3-sulfonamide

  • Preparation: In a flame-dried, nitrogen-purged flask, dissolve thiophene-3-sulfonamide (1.0 eq) in anhydrous THF (0.3 M).

  • Metalation: Cool the solution to -10 °C. Add TMPMgCl·LiCl (1.1 eq, typically 1.0 M in THF) dropwise. Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Electrophilic Quench: Cool the reaction mixture to 0 °C and add a solution of Iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

  • Work-up: Stir for an additional 1 hour at room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution, followed by saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

  • Purification: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 2-iodo-thiophene-3-sulfonamide.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

Mechanistic Principle: This is arguably the most powerful and widely used method for creating C-C and C-N bonds in modern organic synthesis. Starting from a halothiophene (prepared via Protocol 1), a palladium catalyst facilitates the coupling with an organometallic reagent. The Suzuki-Miyaura cross-coupling, which uses a boronic acid or ester, is particularly popular due to the stability and low toxicity of the boron reagents.[6]

Causality of Experimental Choices:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a common and effective choice. Other catalysts with specialized phosphine ligands can be used to improve yield and reactivity.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A mixed solvent system, typically an organic solvent like Dioxane or Toluene with water, is used to dissolve both the organic and inorganic reagents.

G Th_Br 5-Bromo-thiophene-2-sulfonamide OxAdd Oxidative Addition Th_Br->OxAdd Ar_BOH2 Arylboronic Acid (Ar-B(OH)2) Trans Transmetalation (Base required) Ar_BOH2->Trans Pd0 Pd(0)L2 Pd0->OxAdd Int1 Th-Pd(II)-Br(L2) OxAdd->Int1 Int2 Th-Pd(II)-Ar(L2) Trans->Int2 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-thiophene-2-sulfonamide RedElim->Product Int1->Trans Int2->RedElim

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-thiophene-2-sulfonamide [6]

  • Preparation: To a reaction vessel, add 5-bromo-thiophene-2-sulfonamide (1.0 eq), the desired arylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Purge the vessel with nitrogen for 15 minutes. Add the solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 0.1 M) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica gel) to obtain the 5-aryl-thiophene-2-sulfonamide derivative.

Arylboronic Acid PartnerTypical YieldNotes
Phenylboronic acid85-95%Standard coupling partner.
4-Methoxyphenylboronic acid80-92%Electron-donating groups are well-tolerated.
4-Chlorophenylboronic acid75-88%Electron-withdrawing groups are well-tolerated.
3-Pyridylboronic acid65-80%Heteroaromatic partners can be used successfully.
Strategy 4: Direct C-H Activation/Arylation

Mechanistic Principle: Representing a significant advance in synthetic efficiency and atom economy, direct C-H activation bypasses the need for pre-functionalization (e.g., halogenation).[7] A palladium catalyst, often in a higher oxidation state like Pd(OAc)₂, activates a C-H bond directly, enabling its coupling with a partner, typically an aryl halide.[8] This approach reduces step count and waste but presents challenges in controlling regioselectivity, as multiple C-H bonds may be available for activation.

Causality of Experimental Choices:

  • Catalyst/Ligand: The combination of Pd(OAc)₂ with a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is often crucial for achieving high reactivity and selectivity.

  • Base: A carbonate or phosphate base is typically required.

  • Solvent: High-boiling point polar aprotic solvents like DMAc or NMP are often necessary to facilitate the reaction at elevated temperatures.

G cluster_0 Traditional Route cluster_1 C-H Activation Route T1 Thiophene-Sulfonamide T2 Halogenation (e.g., NBS) T1->T2 T3 Halogenated Intermediate T2->T3 T4 Suzuki Coupling (Pd(0), Base, Ar-B(OH)2) T3->T4 T5 Aryl-Thiophene-Sulfonamide T4->T5 CH1 Thiophene-Sulfonamide CH2 Direct C-H Arylation (Pd(II), Ligand, Base, Ar-Br) CH1->CH2 CH3 Aryl-Thiophene-Sulfonamide CH2->CH3

Caption: Comparison of traditional vs. C-H activation functionalization pathways.

Protocol 4: Direct C-H Arylation of Thiophene-2-sulfonamide

  • Preparation: In an oven-dried Schlenk tube, combine thiophene-2-sulfonamide (1.0 eq), the aryl bromide (Ar-Br, 1.5 eq), Pd(OAc)₂ (0.05 eq), XPhos ligand (0.10 eq), and K₂CO₃ (2.0 eq).

  • Reaction: Evacuate and backfill the tube with nitrogen (3x). Add anhydrous DMAc (0.1 M). Seal the tube and heat the mixture to 120-140 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (Silica gel) to afford the 5-aryl-thiophene-2-sulfonamide.

Summary of Functionalization Strategies

StrategyRequired SubstrateKey ReagentsRegioselectivityFunctional Group ToleranceKey Advantages
Electrophilic Halogenation Thiophene-sulfonamideNBS, I₂High (prefers C5/C2)GoodGenerates versatile intermediate for coupling.
Metalation & Quench Thiophene-sulfonamiden-BuLi, TMPMgCl·LiClHigh (often directed by existing groups)Moderate to Good (better with Hauser bases)Access to a wide range of functional groups.
Suzuki Cross-Coupling Halogenated ThiophenePd Catalyst, Base, Boronic AcidDefined by halide positionExcellentRobust, reliable, high-yielding C-C bonds.[6]
Direct C-H Activation Thiophene-sulfonamidePd Catalyst, Ligand, BaseCan be challenging; often prefers C5/C2GoodHigh atom economy, fewer synthetic steps.[7][8]

Conclusion and Future Outlook

The functionalization of the thiophene ring in sulfonamide derivatives is a cornerstone of modern medicinal chemistry. The classical approaches of halogenation followed by palladium-catalyzed cross-coupling remain the most robust and predictable methods for generating molecular diversity. However, for late-stage functionalization and process greenness, direct C-H activation strategies are becoming increasingly powerful and attractive.[3] Emerging methodologies, such as photocatalytic approaches that access novel sulfonyl radical intermediates, promise to further expand the synthetic toolkit, enabling even more complex and novel thiophene-sulfonamide structures to be synthesized for the next generation of therapeutics.[9]

References

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • One-Pot Two-Component [3 + 2] Cycloaddition/Annulation Protocol for the Synthesis of Highly Functionalized Thiophene Derivatives. The Journal of Organic Chemistry.
  • Synthesis of Functionalized Thiophenes: Research Guide & Papers. PapersFlow.
  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate.
  • One-pot two-component [3 + 2] cycloaddition/annulation protocol for the synthesis of highly functionalized thiophene derivatives. PubMed.
  • Thiophene synthesis. Organic Chemistry Portal.
  • Synthesis of thiophenes having the biologically active sulfonamide.... ResearchGate.
  • (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... ResearchGate.
  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry.
  • Novel Method of Aromatic Coupling between N-Aryl Methanesulfonamide and Thiophene Derivatives. Organic Letters.
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC.
  • Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media. New Journal of Chemistry.
  • Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds.
  • Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Green Chemistry.
  • Novel Method of Aromatic Coupling Between N-Aryl Methanesulfonamide and Thiophene Derivatives. ResearchGate.
  • Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. PubMed.
  • Novel Method of Aromatic Coupling between N-Aryl Methanesulfonamide and Thiophene Derivatives. Organic Letters.
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Pigment & Resin Technology.
  • Sequential Regioselective C-H Functionalization of Thiophenes. PubMed.
  • Directed metalation reactions. V. Metalation and rearrangement in substituted 2-thiophenesulfonamides. The Journal of Organic Chemistry.
  • Metalation of thiophene. Google Patents.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides.
  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC.
  • Modular strategy opens up new way to synthesise arylated thiophene rings.
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • Synthesis of sulfonyl halides. (a) The oxidation of thiols using NCS/NBS-iPrOH.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dimethylthiophene-2-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-THIO-002

Executive Summary: The Yield Paradox

The synthesis of N,N-dimethylthiophene-2-sulfonamide is deceptively simple on paper but notoriously finicky in practice. The primary yield-killers are not complex catalytic failures, but rather regiochemical drift and hydrolytic degradation .

Thiophene is an electron-rich heterocycle that polymerizes rapidly in the presence of strong acids (like chlorosulfonic acid). Furthermore, the intermediate sulfonyl chloride is unstable in the presence of the moisture often introduced during the quenching phase. To improve yield, we must transition from "standard" textbook protocols to a buffered, kinetically controlled workflow .

Module 1: The Synthetic Pathway & Critical Control Points

The high-yield protocol relies on a two-step sequence: Electrophilic Chlorosulfonation followed by Nucleophilic Amination .

The Optimized Workflow (Visualized)

G Thiophene Thiophene (Starting Material) Intermediate Thiophene-2-sulfonyl Chloride (Unstable) Thiophene->Intermediate Step 1: -10°C to 0°C DCM Solvent (Buffer) Polymer Polymer/Tar (Yield Killer 1) Thiophene->Polymer T > 20°C No Solvent ClSO3H Chlorosulfonic Acid (Excess) ClSO3H->Intermediate Product N,N-dimethylthiophene- 2-sulfonamide Intermediate->Product Step 2: Anhydrous or Biphasic < 5°C Hydrolysis Sulfonic Acid (Yield Killer 2) Intermediate->Hydrolysis Wet Quench Slow Phase Sep Amination Amination (HNMe2 + Base) Amination->Product

Caption: Figure 1. Optimized synthetic pathway highlighting critical divergence points where yield is lost to polymerization or hydrolysis.

Module 2: Troubleshooting & Optimization Guides

Phase 1: Chlorosulfonation (The "Black Tar" Problem)

User Issue: "My reaction mixture turns into a black, viscous tar, and I can't isolate the sulfonyl chloride."

Root Cause: Thiophene is acid-sensitive. In neat chlorosulfonic acid, the heat of reaction causes rapid polymerization of the thiophene ring before sulfonation can occur.

The Fix: Use a Chlorinated Solvent Buffer . Do not run this reaction neat. Diluting the thiophene in Dichloromethane (DCM) or Chloroform (


) acts as a heat sink and dilutes the local concentration of acid, preventing polymerization.
ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Solvent Neat (None)DCM (10 volumes)
Temperature


Addition Mode Add Acid to ThiopheneAdd Thiophene to Acid (Dropwise)
Stoichiometry 2.5 equiv

3.0 - 4.0 equiv

Technical Insight: Adding Thiophene to the Acid ensures that the thiophene is always the limiting reagent in a sea of electrophiles, favoring mono-sulfonation over polymerization. The DCM keeps the mixture fluid and allows for efficient heat transfer.

Phase 2: Quenching (The "Disappearing Product" Problem)

User Issue: "I had the chloride by TLC, but after workup, I mostly have the water-soluble sulfonic acid."

Root Cause: Hydrolysis. Thiophene-2-sulfonyl chloride is highly reactive with water, especially if the quench is exothermic.

The Fix: The "Drowning" Technique.

  • Prepare a slurry of crushed ice and DCM.

  • Pour the reaction mixture slowly onto the ice/DCM mixture with vigorous stirring.

  • Crucial: Maintain the internal temperature

    
     during the quench.
    
  • Immediate Separation: Do not let the layers sit. Separate the organic layer (containing the chloride) immediately and dry over

    
    .
    
Phase 3: Amination (The "Regioselectivity" Illusion)

User Issue: "I have impurities that are difficult to separate. Is it the 3-isomer?"

Root Cause: While 3-substitution is possible, the impurity is often the 2,5-disulfonamide (from over-sulfonation) or the sulfonic acid salt .

The Fix: Stoichiometry Control & Anhydrous Conditions. Using aqueous dimethylamine (40% wt) is cheap but introduces water that competes for the sulfonyl chloride.

Recommended Protocol (High Yield):

  • Reagents: Dimethylamine Hydrochloride (solid) + Triethylamine (base).

  • Solvent: Anhydrous DCM or THF.

  • Procedure: Suspend the amine salt in solvent with 2.2 equivalents of Triethylamine. Cool to

    
    .[1][2] Add the sulfonyl chloride solution dropwise.
    

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) instead of Chlorosulfonic Acid? 
A:  Not directly on thiophene. Thionyl chloride is a chlorinating agent, not a sulfonating agent, for thiophene. It will likely give you 2-chlorothiophene.[2] You would need to form the sulfonic acid first (using 

) and then convert it to the chloride with

or

, but this adds a step and lowers overall yield. The direct chlorosulfonation with

is superior if temperature is controlled [1].

Q2: How do I remove the purple/black color from my crude product? A: The color comes from oligomerized thiophene.

  • Step 1: Wash the organic layer of the sulfonyl chloride with cold saturated

    
     (removes acid traces).
    
  • Step 2: Treat the final sulfonamide solution with activated charcoal (10% w/w) at reflux for 15 minutes, then filter through Celite. This usually yields a pristine white/off-white solid.

Q3: Why is my yield stuck at 45%? A: Check your "Quench-to-Amine" time. The sulfonyl chloride degrades in solution over time. The workflow should be continuous: Quench -> Separate -> Dry (briefly) -> Aminate. Do not store the sulfonyl chloride overnight.

Module 4: Validated Experimental Protocol

Safety Warning: Chlorosulfonic acid reacts violently with water. Wear full PPE and work in a fume hood.

  • Chlorosulfonation:

    • Charge a flask with Chlorosulfonic acid (35 mL, 0.52 mol) and cool to

      
      .
      
    • Dissolve Thiophene (12.6 g, 0.15 mol) in DCM (40 mL) .

    • Add the Thiophene/DCM solution dropwise to the acid over 45 minutes, keeping temp

      
      .
      
    • Stir at

      
       for 1 hour, then warm to RT for 30 mins to complete the reaction.
      
  • Isolation (The Critical Step):

    • Pour the mixture onto 200g crushed ice mixed with 50 mL DCM .

    • Separate layers immediately. Extract aqueous layer once with DCM (30 mL).

    • Combine organics, wash with cold water (

      
       mL), dry over 
      
      
      
      , and filter. Do not evaporate yet.
  • Amination:

    • To the DCM solution of sulfonyl chloride, add Triethylamine (42 mL, 0.30 mol) .

    • Cool to

      
      .[1][2]
      
    • Add Dimethylamine Hydrochloride (16.3 g, 0.20 mol) in portions (or bubble anhydrous gas).

    • Stir at RT for 2 hours.

  • Workup:

    • Wash with 1M HCl (to remove excess amine/TEA), then water, then Brine.

    • Evaporate solvent.[3][4][5] Recrystallize from Ethanol/Water or Hexane/EtOAc.

References

  • Cremlyn, R. J., et al. (1987). "Chlorosulphonation of Thiophene and Furan-2-Carboxanilides." Journal of the Chemical Society of Pakistan. 6

  • BenchChem Application Notes. (2025). "Chlorination Methods for Thiophene Synthesis." BenchChem Technical Library. 2

  • Sigma-Aldrich. (2025). "2-Thiophenesulfonyl chloride Product Data & Reactivity." Merck/Sigma Technical Data. 7

  • Baxendale, I. R., et al. (2005). "The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents." Bioorganic & Medicinal Chemistry Letters.

Sources

Purification methods for N,N-dimethylthiophene-2-sulfonamide via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Recrystallization Protocols & Troubleshooting Compound ID: N,N-Dimethylthiophene-2-sulfonamide (CAS: 22299-84-9) Assigned Specialist: Senior Application Scientist[1][2][3][4][5]

Part 1: Executive Summary & Chemical Profile

Welcome to the technical support interface. You are likely working with N,N-dimethylthiophene-2-sulfonamide , a tertiary sulfonamide derived from the reaction of thiophene-2-sulfonyl chloride and dimethylamine.[1][2][3][4]

Unlike primary sulfonamides (


), which have high melting points due to strong intermolecular hydrogen bonding, your compound lacks N-H donors.[1][2][3] This structural modification drastically lowers the melting point (often to 40–60°C range) and increases solubility in lipophilic solvents.[3] Consequently, the most common failure mode is "oiling out"  (liquid-liquid phase separation) rather than crystallization.[1][2]

This guide prioritizes low-temperature crystallization and mixed-solvent precipitation over standard high-temperature reflux methods to mitigate thermal instability and phase separation.[1][2][3]

Physicochemical Profile[1][2][3][4][6][7][8][9][10][11]
PropertyDescriptionImplications for Purification
Structure Thiophene ring + Sulfonyl + DimethylaminoModerate polarity; soluble in most organics, insoluble in water.[1][2][3][4][5]
Melting Point Low (Est. 40–60°C)High Risk: Do not use high-boiling solvents (e.g., water, toluene) as the primary solvent; the compound will melt before dissolving.[1][2][3][4]
Key Impurities Dimethylamine HCl, Thiophene-2-sulfonic acidWater-soluble salts; easily removed by aqueous wash before recrystallization.[1][2][3][4][5]

Part 2: Solvent System Selection

We do not recommend a single "magic solvent."[2][3] Instead, we use a Binary Solvent System to balance solubility and nucleation.[2]

Recommended Systems
System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)MechanismBest For
Standard Ethanol (Abs.) Water Polarity shiftGeneral purification; removal of inorganic salts.[1][2][3][4][5]
Lipophilic Dichloromethane (DCM) Hexane/Pentane PrecipitationLow-melting solids; avoids heating (prevents oiling out).[1][2][3][4][5]
Alternative Isopropanol (IPA) None (Single) Cooling crystallizationLarge batches where cooling control is precise.[1][2][3][4][5]

Tech Note: Avoid Methanol if possible. Its high polarity often keeps impurities in solution, but it can also solubilize the product too well, leading to poor yield.[1][3]

Part 3: Step-by-Step Purification Protocols

Method A: The "Cold-Layering" Technique (Recommended)

Use this if the compound is a low-melting solid or tends to oil out.[1][2]

  • Dissolution: Dissolve crude solid in the minimum amount of DCM or Ethyl Acetate at room temperature.[2][3][4][5]

  • Filtration: Filter the solution through a cotton plug or sintered glass to remove insoluble particulates (silica, dust, salts).[2][3][4][5]

  • Layering: Carefully layer an equal volume of Hexane or Pentane on top of the solution.[2][4][5] Do not mix.

  • Diffusion: Cover the flask with parafilm (poke one small hole) and place it in a vibration-free area (e.g., a dark cupboard) for 12–24 hours.

  • Harvest: The solvents will slowly mix, inducing gradual crystal growth.[2][3][4][5] Filter the crystals and wash with cold Hexane.

Method B: Standard Thermal Recrystallization

Use this only if the melting point is confirmed to be >70°C.[1]

  • Slurry: Suspend the crude solid in Ethanol (10 mL/g).

  • Heat: Warm the mixture to 50°C. Do not boil aggressively.

  • Titrate: If solid remains, add Ethanol dropwise until clear.

  • Anti-Solvent: Remove from heat.[2][3][4][5] Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2][3]

  • Clear: Add 1–2 drops of Ethanol to clear the solution again.[2][3][4][5]

  • Cool: Allow to cool to room temperature slowly, then refrigerate (4°C).

Part 4: Troubleshooting & FAQs (The "Help Desk")

Ticket #001: The Sample is "Oiling Out"

Symptom: As the solution cools, droplets of liquid form at the bottom instead of crystals.[1][4] Root Cause: The temperature is above the compound's melting point when saturation is reached.[4][5] The compound is separating as a liquid phase (liquid-liquid extraction) rather than a solid.[1][2][3] Solution:

  • Re-heat the mixture to dissolve the oil.

  • Add more solvent (Solvent A) to lower the concentration.[2][3] This forces the saturation point to occur at a lower temperature (hopefully below the melting point).[1][3]

  • Seed: Cool the solution to just above the oiling temperature and add a seed crystal.

  • Switch Methods: Abandon thermal recrystallization. Use Method A (Cold Layering) .

Ticket #002: No Crystals are Forming

Symptom: The solution is cold and clear, but no solid appears.[3][4][5] Root Cause: Supersaturation without nucleation.[2][3][4][5] Solution:

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[4] Micro-glass particles act as nucleation sites.[2][3]

  • Seed: Add a tiny crystal of pure material (if available).

  • Evaporate: The solution is too dilute. Rotovap off 20% of the solvent and retry.

Ticket #003: Impurity: "Smell of Rotten Eggs/Garlic"

Symptom: The purified crystals smell sulfurous.[4][5] Root Cause: Trace amounts of unreacted thiophene-2-sulfonyl chloride or dimethyldisulfide byproducts.[1][2][3][4][5] Solution:

  • Base Wash: Before recrystallization, dissolve the crude in DCM and wash with 1M NaOH.[2][3][4][5] This hydrolyzes the sulfonyl chloride to the water-soluble sulfonate salt.

  • Recrystallize: Proceed with Method A.

Part 5: Visualizations

Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Start: Crude N,N-Dimethylthiophene-2-sulfonamide CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 70°C (Solid) CheckMP->HighMP High Stability LowMP MP < 60°C (Oil/Soft Solid) CheckMP->LowMP Low Stability MethodB Method B: Thermal Recrystallization (Ethanol/Water) HighMP->MethodB MethodA Method A: Cold Layering (DCM/Hexane) LowMP->MethodA OilingOut Issue: Oiling Out? MethodB->OilingOut Success Pure Crystals MethodA->Success Remedy1 Add more Solvent A (Lower Saturation Temp) OilingOut->Remedy1 Yes Remedy2 Switch to Method A OilingOut->Remedy2 Persistent OilingOut->Success No Remedy1->MethodB Remedy2->MethodA

Caption: Decision matrix for selecting the correct purification pathway based on thermal stability and phase behavior.

Troubleshooting Logic: The "Oiling Out" Loop

OilingOut Problem Problem: Liquid droplets form instead of crystals Diagnosis Diagnosis: Temp > Melting Point at Saturation Problem->Diagnosis Action1 Action 1: Re-dissolve & Dilute (Lowers Saturation Temp) Diagnosis->Action1 Action2 Action 2: Seed at T = MP - 5°C Action1->Action2 If fails Result Crystalline Solid Action1->Result If successful Action3 Action 3: Change Solvent System (Use Lower BP Solvent) Action2->Action3 If fails Action3->Result

Caption: Step-by-step remediation for liquid-liquid phase separation (oiling out).

Part 6: References

  • BenchChem. (2025).[2][3][5] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from [1][2][3]

  • Sigma-Aldrich. (n.d.).[2][3] 2-Thiophenesulfonamide Product Specification. Retrieved from [1][2][3]

  • PubChem. (2025).[2][3][4][5] N-methylthiophene-2-sulfonamide (Compound Summary). National Library of Medicine.[2][3] Retrieved from [1][2][3][5]

  • University of Rochester. (n.d.).[2][3] Solvents for Recrystallization: Tips and Tricks. Retrieved from [1][2][3]

  • Mohan, S., et al. (2019).[2][3][4][5] Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Research Journal of Pharmacy and Technology. Retrieved from

Sources

Technical Support Center: Stability of N,N-Dimethylthiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stability Profile

N,N-dimethylthiophene-2-sulfonamide exhibits a high degree of stability under standard acidic conditions (e.g., 1M HCl at RT, acidic HPLC mobile phases). Unlike carboxamides, the sulfonamide bond (


) is extremely resistant to acid-catalyzed hydrolysis due to the tetrahedral geometry and high oxidation state of the sulfur atom, which resists nucleophilic attack by water.

However, researchers must distinguish between two distinct degradation pathways:

  • S-N Bond Hydrolysis: Extremely slow; requires forcing conditions (e.g., conc. HCl, reflux > 24h).

  • Protodesulfonation (C-S Bond Cleavage): The primary risk in strong, hot mineral acids. The electron-rich thiophene ring can undergo ipso-protonation, leading to the loss of the sulfonyl group.

Diagnostic Troubleshooting Guide

Use this decision tree to identify the root cause of observed anomalies during acidic workup or analysis.

Troubleshooting Start Observed Issue Issue1 New Peak in HPLC (High Retention) Start->Issue1 Issue2 New Peak in HPLC (Low Retention) Start->Issue2 Issue3 Solution turns Red/Brown Start->Issue3 Issue4 Mass Balance Loss (Post-Extraction) Start->Issue4 Diagnosis1 Dimerization/Aggregation (Unlikely degradation) Issue1->Diagnosis1 Diagnosis2 Hydrolysis Product (Thiophene-2-sulfonic acid) Issue2->Diagnosis2 Diagnosis3 Thiophene Polymerization (Trace impurity reaction) Issue3->Diagnosis3 Diagnosis4 Solubility Artifact (Compound is neutral, not basic) Issue4->Diagnosis4 Action1 Check Mobile Phase pH & Concentration Diagnosis1->Action1 Action2 Verify with MS (M-45 loss) Check Acid Strength Diagnosis2->Action2 Action3 Check Starting Material Purity (Remove free thiophene) Diagnosis3->Action3 Action4 Re-extract aqueous layer with EtOAc/DCM Diagnosis4->Action4

Figure 1: Diagnostic logic flow for identifying stability issues versus experimental artifacts.

Technical Deep Dive: Mechanisms of Degradation

To troubleshoot effectively, you must understand the competing chemical pathways.

A. Why it is Stable (The N,N-Dimethyl Factor)

Primary sulfonamides (


) are stable, but tertiary sulfonamides (

) are exceptionally robust .
  • Steric Hindrance: The two methyl groups block nucleophilic attack on the sulfur atom.

  • Lack of Acidic Proton: Unlike primary sulfonamides (

    
    ), the N,N-dimethyl analog has no acidic proton to facilitate base-catalyzed elimination or specific acid-catalyzed rearrangement pathways [1].
    
B. The Vulnerability: Protodesulfonation

The thiophene ring is a "double-edged sword." It is electron-rich, which usually makes it prone to electrophilic aromatic substitution (EAS). In the presence of superacids or boiling mineral acids, the reaction can reverse.

Mechanism:

  • Protonation: A proton (

    
    ) attacks the carbon attached to the sulfur (ipso-position).
    
  • Sigma Complex: A resonance-stabilized cation forms.

  • Elimination:

    
     is eliminated (as 
    
    
    
    or similar species), yielding thiophene and dimethylamine.

Desulfonation Reactant N,N-Dimethyl thiophene-2-sulfonamide Intermediate Ipso-Protonated Sigma Complex Reactant->Intermediate + H+ (Fast, Reversible) Products Thiophene + [HSO3-NMe2]+ Intermediate->Products Heat/Strong Acid (Rate Limiting)

Figure 2: Mechanism of Protodesulfonation (Acid-Catalyzed C-S Cleavage).

Frequently Asked Questions (FAQs)

Q1: I see a color change to red/brown upon adding HCl. Is my compound decomposing?

Verdict: Likely No (regarding the sulfonamide). Explanation: This is a classic "Thiophene False Positive." Thiophene derivatives are highly sensitive to acid-catalyzed polymerization, which produces deeply colored oligomers (red/brown/black).

  • Cause: Often caused by trace amounts of unsubstituted thiophene or less stable impurities remaining from synthesis.

  • Solution: Check HPLC purity at 254 nm. If the main peak area remains constant despite the color change, the sulfonamide is intact.

Q2: Can I use 6M HCl to remove the N,N-dimethyl group?

Verdict: No. Explanation: Sulfonamides are not like carboxamides; they do not hydrolyze easily to amines. Attempting to cleave the N-Me group with acid will likely destroy the thiophene ring (via desulfonation or charring) before the S-N bond breaks.

  • Alternative: Deprotection of N,N-dimethyl sulfonamides usually requires reductive conditions (e.g., Mg/MeOH) or radical anions (Sodium Naphthalenide), not acid [2].

Q3: I lost my product during an acidic aqueous workup. Did it hydrolyze?

Verdict: Unlikely. Explanation: The issue is likely solubility , not stability.

  • Chemistry: Sulfonamides are weak acids, but N,N-dimethyl sulfonamides are neutral. However, the thiophene ring can be weakly protonated in strong acid, or the compound may simply "oil out" or stay in the organic layer.

  • Troubleshooting: Ensure you are extracting the aqueous acid layer with a polar organic solvent (DCM or EtOAc). Do not assume the compound is in the aqueous phase unless the acid concentration is extremely high (protonating the nitrogen, which is very difficult due to electron withdrawal by

    
    ).
    

Standard Operating Procedure: Forced Degradation Test

If you suspect instability in your specific formulation, perform this standardized stress test.

ParameterCondition A (Mild)Condition B (Stress)Condition C (Extreme)
Acid 0.1 M HCl1.0 M HCl5.0 M HCl
Temperature 25°C (RT)60°CReflux (100°C)
Duration 24 Hours4 Hours1 Hour
Expected Result < 0.1% Degradation< 1.0% DegradationPotential Desulfonation

Protocol Steps:

  • Preparation: Dissolve 10 mg of N,N-dimethylthiophene-2-sulfonamide in 1 mL of MeOH (cosolvent) + 4 mL of the respective Acid solution.

  • Incubation: Heat in a sealed vial (or reflux for Cond. C) for the specified time.

  • Quenching: Neutralize immediately with cold 1M NaOH or saturated

    
     to pH 7.
    
  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Look for: Peak at RRT ~0.2 (Sulfonic acid) or disappearance of peak (Desulfonation/Volatilization of thiophene).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (See Section: Protection for the Amino Group - Sulfonamides).

  • Cermola, F., et al. (2007). "Acid-catalyzed hydrolysis of sulfinamides and sulfonamides." Tetrahedron Letters. (Provides kinetic comparisons of S-N bond stability).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed mechanisms on Thiophene electrophilic substitution and desulfonation).

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (The definitive text on the reversibility of sulfonation in acidic media).

Disclaimer: This guide is intended for research and development purposes only. Users should always perform their own safety assessments and stability validations specific to their experimental matrix.

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectrum of N,N-dimethylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Interpretation Guide for Researchers

Abstract

This technical guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of N,N-dimethylthiophene-2-sulfonamide. Designed for researchers and professionals in drug development, this document moves beyond a simple peak-listing to explain the causal relationships between molecular structure and vibrational spectroscopy. We will deconstruct the spectrum by analyzing its constituent functional groups: the thiophene ring, the sulfonamide linkage, and the N,N-dimethyl moiety. This guide also presents a standardized experimental protocol for acquiring high-fidelity spectra and objectively compares the utility of FTIR against orthogonal analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a holistic view of its role in structural elucidation.

The Scientific Foundation: Why FTIR for Structural Elucidation?

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing the molecular structure of a compound.[1][2] The fundamental principle lies in the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation.[2] This absorption results in a peak in the FTIR spectrum. The position (wavenumber, cm⁻¹), intensity, and shape of these peaks act as a unique molecular "fingerprint," allowing for detailed structural characterization.[2]

For a molecule like N,N-dimethylthiophene-2-sulfonamide, this technique is particularly revealing. The structure contains several distinct functional groups with characteristic, strong IR absorptions, making FTIR an excellent first-pass technique for identity confirmation and purity assessment.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A reliable spectrum is the bedrock of accurate interpretation. The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and robust technique for analyzing solid samples.

Instrumentation:

  • FTIR Spectrometer (e.g., Thermo Scientific™ Nicolet™ Apex) equipped with a Diamond ATR accessory.[3]

Methodology:

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to measure the ambient atmosphere (H₂O, CO₂). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Preparation: Place a small amount (typically 1-2 mg) of the solid N,N-dimethylthiophene-2-sulfonamide powder directly onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is critical for a strong, high-quality signal.

  • Data Acquisition: Collect the spectrum. A typical acquisition consists of 16 to 32 scans at a resolution of 4 cm⁻¹.[4] The scanning range should cover the mid-IR region, from 4000 to 400 cm⁻¹.[4][5]

  • Cleaning: After analysis, retract the pressure arm, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

This self-validating workflow ensures that the resulting spectrum is solely from the sample, free from atmospheric interference and artifacts.

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Analysis A Clean ATR Crystal B Collect Background Spectrum (Measures H₂O, CO₂) A->B C Place Sample on Crystal B->C D Apply Consistent Pressure C->D E Configure Parameters (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) D->E F Initiate Scan E->F G Software Performs Fourier Transform F->G H Raw Spectrum Generated G->H I Automatic Background Subtraction H->I J Final Transmittance/Absorbance Spectrum I->J K Peak Identification & Interpretation J->K molecular_vibrations cluster_groups Key Vibrational Modes Detected by FTIR mol N,N-dimethylthiophene-2-sulfonamide Structure SO2_asym S=O Asymmetric Stretch (~1320 cm⁻¹) mol->SO2_asym Sulfonamide Group SO2_sym S=O Symmetric Stretch (~1150 cm⁻¹) mol->SO2_sym Sulfonamide Group Thiophene_CH Aromatic C-H Stretch (~3100 cm⁻¹) mol->Thiophene_CH Thiophene Ring Thiophene_CC Ring C=C Stretch (1550-1400 cm⁻¹) mol->Thiophene_CC Thiophene Ring Alkyl_CH Alkyl C-H Stretch (2950-2800 cm⁻¹) mol->Alkyl_CH N,N-dimethyl Group CN_stretch C-N Stretch (~1200 cm⁻¹) mol->CN_stretch N,N-dimethyl Group

Caption: Key molecular vibrations of N,N-dimethylthiophene-2-sulfonamide.

The Sulfonamide Group (-SO₂N<)

This group provides the most intense and characteristic peaks in the spectrum.

  • S=O Asymmetric and Symmetric Stretching: The two S=O bonds give rise to two very strong absorption bands. The asymmetric stretch appears at a higher frequency due to its higher energy. Expect a strong, sharp band in the range of 1350-1310 cm⁻¹ for the asymmetric stretch and another strong band at 1160-1140 cm⁻¹ for the symmetric stretch. [4][6]The high intensity is due to the large change in dipole moment during these vibrations.

  • S-N Stretching: The stretch for the sulfur-nitrogen bond is typically of medium intensity and appears in the 925-895 cm⁻¹ region. [4][6]

The Thiophene Ring

The aromatic thiophene ring contributes several characteristic absorptions.

  • Aromatic C-H Stretching: Look for weak to medium bands just above 3000 cm⁻¹, typically in the 3120-3050 cm⁻¹ range. [7][8]Their presence confirms the aromatic C-H bonds.

  • Ring C=C Stretching: Aromatic ring stretching vibrations (often called "ring breathing") appear as a series of bands of variable intensity in the 1600-1400 cm⁻¹ region. [9][10]For 2-substituted thiophenes, characteristic bands are expected. [7]* C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region, typically between 900-650 cm⁻¹ , are due to the out-of-plane bending of the ring C-H bonds. [7]The exact position is highly diagnostic of the substitution pattern on the ring.

The N,N-Dimethyl Group (-N(CH₃)₂)
  • Alkyl C-H Stretching: The methyl groups will show symmetric and asymmetric C-H stretching vibrations in the 2980-2800 cm⁻¹ region. [11]These will appear just below the aromatic C-H stretches.

  • C-N Stretching: The stretching of the carbon-nitrogen bonds in a tertiary aliphatic amine like this is expected in the 1220-1020 cm⁻¹ range. [11]This peak can sometimes overlap with other vibrations in the fingerprint region.

  • Absence of N-H Bands: A critical diagnostic feature is the complete absence of any broad or sharp bands in the 3500-3200 cm⁻¹ region. This confirms the tertiary nature of the sulfonamide, as there are no N-H bonds present. [11]

Summary of Expected FTIR Absorptions
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensitySource(s)
3120-3050Thiophene: Aromatic C-H StretchMedium to Weak[7][8]
2980-2800N(CH₃)₂: Alkyl C-H StretchMedium[11]
1600-1400Thiophene: Aromatic C=C Ring StretchMedium to Weak[9][10]
1350-1310Sulfonamide: S=O Asymmetric StretchStrong, Sharp[4][6]
1220-1020N(CH₃)₂: C-N StretchMedium[11]
1160-1140Sulfonamide: S=O Symmetric StretchStrong, Sharp[4][6]
925-895Sulfonamide: S-N StretchMedium[4][6]
900-650Thiophene: C-H Out-of-Plane BendStrong[7]

Comparative Analysis: FTIR in the Context of Other Techniques

While FTIR is excellent for functional group identification, a complete structural elucidation relies on orthogonal (complementary) techniques. The choice of technique depends on the analytical question being asked.

TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Identifies functional groups present (S=O, C-H, C=C, C-N) and provides a molecular "fingerprint".Fast, non-destructive, requires minimal sample, excellent for identity confirmation and detecting major impurities.Does not provide detailed connectivity information (i.e., which atoms are bonded to which). Isomeric differentiation can be difficult.
¹H & ¹³C NMR Provides a detailed map of the carbon-hydrogen framework, showing connectivity, chemical environment of protons and carbons, and proton-proton coupling.Unambiguously determines molecular connectivity and stereochemistry. Highly quantitative.Requires larger sample amounts, more expensive instrumentation, and longer analysis times. Sample must be soluble.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides fragmentation patterns that offer clues about the molecule's substructures.Extremely sensitive (picogram to femtogram levels), provides exact molecular formula with high-resolution MS.Fragmentation can be complex to interpret. Isomers often cannot be distinguished without tandem MS (MS/MS).
Raman Spectroscopy Provides complementary vibrational information. Strong signals for symmetric, non-polar bonds (e.g., C-S, S-S) that are weak in FTIR.Excellent for aqueous samples, non-destructive. S-S and C-S bonds in the thiophene ring give strong signals.Can be affected by sample fluorescence. Weaker signal than FTIR for many polar functional groups (like S=O).

Conclusion

FTIR spectroscopy serves as an indispensable, first-line analytical tool for the characterization of N,N-dimethylthiophene-2-sulfonamide. Its ability to rapidly and reliably confirm the presence of the key sulfonamide, thiophene, and N,N-dimethyl functional groups makes it highly efficient for identity verification and quality control. The most prominent and diagnostic peaks are the strong S=O asymmetric and symmetric stretches, which provide an unmistakable signature for the sulfonamide core. While FTIR alone cannot establish the precise atomic connectivity or distinguish between all isomers, its role is foundational. When used in a multi-technique approach alongside NMR and Mass Spectrometry, it provides a crucial piece of the puzzle, leading to a comprehensive and unambiguous structural elucidation of the target molecule.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing.
  • Interpretation of the infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry.
  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Taylor & Francis Online.
  • FTIR Functional Group D
  • The Infrared Absorption Spectra of Thiophene Deriv
  • Infrared and NMR Spectra of Arylsulphonamides.
  • Thiophene ring vibrations. International Journal of Pharmaceutical Sciences Review and Research.
  • FT-IR spectra of (a) PAT-2 and (b) propargyl-thiophene.
  • IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.
  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars.
  • Infrared Spectra of Sulfones and Related Compounds.
  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient C
  • Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymeriz
  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv
  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...
  • Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calcul
  • Streamlined FTIR analysis of dimethicone with OMNIC Paradigm Workflow. Thermo Fisher Scientific.
  • How to Interpret FTIR Results: A Beginner's Guide. Ossila.
  • 2-Propenamide, N,N-dimethyl-. NIST WebBook.
  • Fourier transform infrared spectrometer (FTIR) of (a) DMF solvent,...
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Infrared and Raman spectra and normal vibrations of N, N-dimethylthioformamide and N, N-dimethylthioacetamide. Proceedings of the Indian Academy of Sciences - Section A.
  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • A Computational Study to Find the Vibrational Modes Connected with Specific Molecular Structures of Calculated Compound.
  • Infrared spectra of sulfonamide derivatives. II.
  • Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide. Proceedings of the Indian Academy of Sciences - Section A.
  • Theoretical and experimental study of dimethyl sulfoxide and N-substituted DMSO. Niscair.

Sources

High-performance liquid chromatography (HPLC) methods for purity verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, "purity" is not merely the absence of visible impurities; it is the statistical confidence that a chromatographic peak represents a single chemical entity. This guide compares traditional HPLC-UV workflows against modern UHPLC, Mass Spectrometry (MS), and Charged Aerosol Detection (CAD) alternatives.

Key Takeaway: While HPLC-UV remains the workhorse for release testing, it is statistically insufficient for verification during early development. The integration of orthogonal detection (MS/CAD) and sub-2-micron column technology (UHPLC) is no longer optional but required to meet ICH Q2(R2) specificity standards.

Part 1: The Regulatory Landscape (The "Why")

The definition of purity is governed by ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q2(R2) (Validation of Analytical Procedures).

  • The Reporting Threshold: You must report impurities >0.05%.

  • The Specificity Mandate: ICH Q2(R2) explicitly demands "Specificity"—the ability to assess the analyte unequivocally in the presence of components which may be expected to be present.

The Scientist's Dilemma: A single symmetrical peak at 254 nm does not prove purity. It only proves that nothing with a different retention time and significant UV absorbance at that wavelength was detected. Co-elution of isobaric compounds or non-chromophoric impurities (e.g., salts, lipids, synthetic intermediates) requires orthogonal verification.

Part 2: Comparative Analysis of Detection Modalities

Selecting the right detector is the critical first step in purity verification.

UV/Vis (Diode Array Detection - DAD)
  • Mechanism: Measures light absorption by chromophores.

  • Pros: Robust, linear, inexpensive. DAD allows for "Peak Purity" checks by comparing spectra across the peak width.[1]

  • Cons: "Blind" to non-chromophores (sugars, lipids). Homogenous co-elutants (isomers) often have identical spectra, rendering DAD peak purity calculations false negatives.

Mass Spectrometry (LC-MS)[2][3][4][5]
  • Mechanism: Ionization and mass-to-charge (

    
    ) ratio measurement.[2]
    
  • Pros: The gold standard for specificity. Can resolve co-eluting peaks if they have different masses.

  • Cons: Ion suppression can hide impurities. Response factors vary wildly (not quantitative without standards).

Charged Aerosol Detection (CAD)[6][7][8]
  • Mechanism: Nebulization followed by charge transfer. Current is proportional to analyte mass.

  • Pros: "Universal" detection for non-volatiles. Uniform response factor (unlike MS/UV), making it ideal for quantifying unknown impurities (relative response factor

    
     1.0).
    
  • Cons: Requires volatile mobile phases. Cannot detect volatile impurities.

Comparative Data Matrix
FeatureHPLC-UV (DAD)UHPLC-MS (QDa/SQ)HPLC-CAD
Primary Utility Routine QC, Release TestingImpurity ID, Co-elution CheckMass Balance, Non-chromophores
Linearity Range


(Dynamic range issues)

(Curved at low end)
Sensitivity High (for chromophores)Very High (analyte dependent)High (ng levels)
Uniform Response No (Extinction coefficient dependent)No (Ionization dependent)Yes (Mass dependent)
Peak Purity Ability Medium (Spectral homogeneity)High (Mass extraction)Low (No spectral data)

Part 3: Separation Efficiency (HPLC vs. UHPLC)

Purity verification relies on Resolution (


) .


Where


 is efficiency.[3][4][5] UHPLC uses sub-2-micron particles to drastically increase 

, allowing for the separation of closely eluting impurities that standard HPLC (3-5 µm) merges into the main peak.
Experimental Comparison: Impurity Profiling

Conditions: C18 Column, Gradient 5-95% ACN.

ParameterStandard HPLCUHPLCImpact on Purity
Particle Size 5 µm1.7 µmHigher

= Sharper peaks
Peak Capacity ~200~6003x probability of separating co-elutants
Run Time 30 mins5-8 minsFaster iterative development
Resolution (

)
1.8 (Baseline)3.2 (Improved)Critical: Reveals "shoulder" impurities

Part 4: Strategic Method Development Protocol

Do not rely on trial and error. Use this self-validating workflow to ensure purity.

Phase 1: The Scouting Wave (Gradient Screening)

Objective: Determine the approximate elution range and mobile phase pH.

  • Column: C18 (General purpose).

  • Mobile Phases:

    • A1: 0.1% Formic Acid (Low pH)

    • A2: 10mM Ammonium Bicarbonate (High pH)

    • B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes.

  • Action: Inject sample at both pH levels. Select the pH that gives the best band spacing and peak shape.

Phase 2: The Specificity Stress Test (Forced Degradation)

Objective: Prove the method can detect degradation products.

  • Prepare Sample: Expose API to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (

    
    ) stress for 4 hours.
    
  • Analyze: Run the scouted method.

  • Success Criteria:

    • Mass balance > 95% (Sum of all peaks

      
       initial mass).
      
    • No co-elution with the main peak (Verify via MS or DAD Purity).

Phase 3: The "Orthogonal" Check

If using UV, re-run the final method using a different stationary phase (e.g., Phenyl-Hexyl or C8) or a different detector (MS/CAD) to confirm no hidden peaks exist.

Visualization: Method Selection Logic

MethodSelection Start Start: Purity Verification Chromophore Does analyte have UV Chromophore? Start->Chromophore Volatile Is analyte Volatile? Chromophore->Volatile No CoElution Suspect Co-elution (Isomers/Degradants)? Chromophore->CoElution Yes MethodCAD UHPLC-CAD (Universal Detection) Volatile->MethodCAD No MethodGC GC-FID/MS (Gas Chromatography) Volatile->MethodGC Yes MethodUV Standard HPLC/UHPLC-UV (DAD Purity Check) CoElution->MethodUV No (Routine) MethodMS UHPLC-MS (Mass Extraction) CoElution->MethodMS Yes (High Risk) MethodUV->MethodMS Orthogonal Validation

Caption: Decision tree for selecting the appropriate detection modality based on analyte physicochemical properties.

Part 5: The Purity Verification Workflow (Visualized)

The following diagram illustrates the iterative loop required to claim "Purity" under ICH guidelines. Note the requirement for Mass Balance.

PurityLoop Sample Crude Sample Screen 1. Broad Gradient (Scouting) Sample->Screen Optimize 2. Resolution Opt. (Change Gradient/Temp) Screen->Optimize Check 3. Peak Purity Check (DAD + MS) Optimize->Check Pass Valid Method (Ready for Validation) Check->Pass Pure Spectra & Unique Mass Fail Co-elution Detected Check->Fail Impurity Hidden Fail->Optimize Change Column/pH

Caption: The iterative "Purity Loop" ensuring specificity through orthogonal checking (DAD/MS) before final validation.

Part 6: References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[6] [Link]

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. (2006).[7] [Link]

  • Waters Corporation . UPLC Technology: A Review. (2022). [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Thiophene Sulfonamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene sulfonamides represent a critical scaffold in modern drug discovery, serving as bioisosteres to benzene sulfonamides in diuretics, carbonic anhydrase inhibitors, and antitumor agents. While their pharmacological profiles are well-documented, their mass spectrometric (MS) behavior presents unique challenges and opportunities for structural elucidation.

This guide provides an in-depth technical comparison of thiophene sulfonamide fragmentation against their benzene counterparts. It moves beyond basic spectral interpretation to explore the causality of ion formation, driven by the unique electronic properties of the thiophene ring (electron-rich, heteroaromatic) versus the benzene ring.

Mechanistic Comparison: Thiophene vs. Benzene Sulfonamides

The fragmentation of sulfonamides is governed by the stability of the S-N bond and the thermodynamic drive to eliminate stable neutral species like SO₂. However, the presence of the sulfur heteroatom in the thiophene ring alters the charge distribution and stability of the resulting fragment ions.

The "Thiophene Effect" in Fragmentation
  • Electron Density: Thiophene is π-excessive compared to benzene. In positive ion mode (ESI+), the thiophene ring can better stabilize the positive charge generated after S-N cleavage or SO₂ extrusion.

  • Ring Stability: Unlike the benzene ring, which typically fragments into phenyl cations (

    
     77), the thiophene ring often generates a stable thienyl cation (
    
    
    
    83) or degrades further into acetylene-sulfur species (
    
    
    45, [CHS]
    
    
    ).
  • Isomeric Ambiguity: A critical challenge in thiophene chemistry is distinguishing 2-substituted from 3-substituted isomers.[1] In MS, these isomers often yield identical fragmentation patterns due to rapid H-scrambling prior to fragmentation, necessitating chromatographic separation or distinct diagnostic ions from side chains.

Core Fragmentation Pathways

The two dominant pathways for both classes are S-N Bond Cleavage and SO₂ Rearrangement .

FeatureBenzene SulfonamidesThiophene Sulfonamides
Primary Cleavage S-N Bond: Yields

(

141) and Amine

S-N Bond: Yields

(

147) and Amine

Rearrangement SO₂ Extrusion: Rearranges to form aniline radical cations or biaryls.SO₂ Extrusion: Rearranges to form thienyl-amines or coupled products.
Diagnostic Ring Ion Phenyl cation (

77),

m/z$ 51)
Thienyl cation (

83),

(

45)
Neutral Loss Loss of SO₂ (64 Da), SO (48 Da)Loss of SO₂ (64 Da), CS (44 Da - rare)

Detailed Fragmentation Pathways

The following DOT diagram illustrates the competing fragmentation pathways for a generic N-substituted thiophene-2-sulfonamide.

ThiopheneFragmentation Parent Protonated Parent [M+H]+ SN_Cleavage Pathway A: S-N Cleavage Parent->SN_Cleavage Low CE SO2_Rearrange Pathway B: SO2 Rearrangement Parent->SO2_Rearrange High CE / Rearrangement SulfonylCat Sulfonyl Cation [Th-SO2]+ (m/z 147) SN_Cleavage->SulfonylCat Amine Amine Fragment [R-NH3]+ SN_Cleavage->Amine RearrangedInt Intermediate [Th-NH-R]+ SO2_Rearrange->RearrangedInt - SO2 (Extrusion) ThienylCat Thienyl Cation [C4H3S]+ (m/z 83) SulfonylCat->ThienylCat - SO2 (64 Da) RingFrag Ring Fragments [CHS]+ (m/z 45) ThienylCat->RingFrag Ring Opening

Figure 1: Competing fragmentation pathways for Thiophene-2-sulfonamides. Pathway A dominates in soft ionization, while Pathway B (SO₂ extrusion) requires higher energy or specific ortho-substitution patterns.

Pathway A: Direct S-N Cleavage

This is the most abundant pathway in ESI-MS/MS. The protonated sulfonamide dissociates to yield the sulfonyl cation (


) and the neutral amine, or the protonated amine and neutral sulfonyl species.
  • Mechanism: Charge retention is dictated by the proton affinity (PA) of the fragments. If the amine side chain is basic (e.g., piperazine), the charge will predominantly reside on the amine.

  • Thiophene Specific: The

    
     ion at 
    
    
    
    147 is a hallmark of the thiophene-2-sulfonyl moiety.
Pathway B: SO₂ Extrusion (Rearrangement)

This pathway is diagnostically significant as it confirms the sulfonamide connectivity.

  • Mechanism: It involves an intramolecular rearrangement where the SO₂ group is expelled, and a new bond forms between the thiophene ring and the amine nitrogen.

  • Observation: Look for a neutral loss of 64 Da from the precursor. This is often enhanced by ortho-substituents (or C3 substituents in thiophene) that sterically compress the sulfonamide bond, facilitating the rearrangement.

Experimental Protocol: Optimization for ESI-MS/MS

To reliably detect these patterns, the mass spectrometer parameters must be tuned to balance sensitivity with sufficient fragmentation.

Protocol Steps
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.[2]

    • Rationale: Sulfonamides are readily protonated

      
      .
      
  • Solvent System: 0.1% Formic Acid in 50:50 Water/Acetonitrile.

    • Rationale: Acidic pH ensures full protonation of the sulfonamide nitrogen or the amine side chain.

  • Cone Voltage (CV) / Declustering Potential:

    • Setting: Start low (20-30 V) to preserve the molecular ion.

    • Effect: High CV can induce in-source fragmentation, prematurely cleaving the S-N bond and mimicking metabolic cleavage.

  • Collision Energy (CE) Ramping:

    • Method: Acquire spectra at three distinct energies (e.g., 10, 30, 50 eV).

    • Low CE (10 eV): Confirms Parent Ion

      
      .
      
    • Med CE (30 eV): Promotes S-N cleavage (Observation of

      
       147 or Amine fragment).
      
    • High CE (50 eV): Forces SO₂ extrusion and ring fragmentation (Observation of

      
       83, 45).
      
Workflow Diagram

Workflow cluster_analysis Decision Logic Sample Sample Preparation (0.1% FA in MeOH/H2O) ESI ESI Source (Positive) Low Cone Voltage Sample->ESI MS1 Full Scan MS1 Identify [M+H]+ ESI->MS1 Select Precursor Selection MS1->Select CID Collision Induced Dissociation (Stepped CE: 10-50 eV) Select->CID Analysis Fragment Analysis CID->Analysis Check1 Peak at m/z 147? Analysis->Check1 Check2 Neutral Loss 64 Da? Analysis->Check2 Result1 Confirm Thiophene-Sulfonyl Check1->Result1 Yes Result2 Confirm Sulfonamide Core Check2->Result2 Yes

Figure 2: Optimized workflow for structural elucidation of thiophene sulfonamides using ESI-MS/MS.

Comparative Data Summary

The following table summarizes the key diagnostic ions observed in the MS/MS spectra of unsubstituted benzene and thiophene sulfonamides.

Diagnostic IonBenzenesulfonamide (

)
Thiophene-2-sulfonamide (

)
Structural Origin
Molecular Ion

158164Protonated Parent
Sulfonyl Cation

141147S-N Cleavage
Aryl Cation

7783Loss of SO₂ from Sulfonyl Cation
Ring Fragment 1 51 (

)
45 (

)
Ring disintegration
Ring Fragment 2 39 (

)
39 (

)
Alkyne fragment (common to both)

Key Insight: The shift from


 77 (Phenyl) to 

83 (Thienyl) is the primary indicator of the core change. However, the presence of

45 is a specific marker for the sulfur heterocycle, derived from the thiophene ring opening.

References

  • Fragmentation of Aromatic Sulfonamides

    • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[2]

    • Source: Journal of Mass Spectrometry (2008).[2]

    • URL:[Link]

  • Thiophene Mass Spectra

    • Title: The Mass Spectra of Some Thiophene-Sulfonyl Deriv
    • Source: Journal of the Chemical Society B (1968)
    • URL:[Link]

  • ESI-MS/MS of Sulfonamides

    • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
    • Source: Rapid Communications in Mass Spectrometry (2003).[3]

    • URL:[Link]

  • Thiophene Ring Fragmentation

    • Title: Selective formation and spectroscopic characterization of the H2CCS radical cation via dissociative ionization of thiophene.[4]

    • Source: ResearchGate.[4]

    • URL:[Link]

Sources

Structural Insights & Crystallographic Profiling: N,N-Dimethylthiophene-2-sulfonamide vs. Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography and Structural Analysis of N,N-Dimethylthiophene-2-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Methyl Effect in Sulfonamide Scaffolds

In medicinal chemistry, the sulfonamide moiety is a cornerstone pharmacophore, yet its physicochemical behavior shifts drastically upon N-substitution. This guide provides a comparative structural analysis of N,N-dimethylthiophene-2-sulfonamide (DMT-2S) against its primary "alternatives" in drug design: the protic N-monomethyl analog and the benzene bioisostere .[1]

For drug development professionals, DMT-2S represents a critical "capped" scaffold.[1] Unlike primary or secondary sulfonamides, it lacks hydrogen bond donors, forcing crystal packing to rely on dipole-dipole interactions and


-stacking.[1] This shift has profound implications for lipophilicity (

), membrane permeability, and solid-state stability.[1]
Key Comparative Findings
FeatureDMT-2S (Product) N-Methyl Analog (Alternative 1)Benzene Analog (Alternative 2)
H-Bond Donor None (Aprotic) Strong (N-H)None (if N,N-dimethyl)
Crystal Packing Van der Waals /

-Stacking
1D/2D Hydrogen Bond Networks

-

T-shaped packing
Lattice Energy Lower (Lower MP)Higher (Higher MP)Variable (Ring geometry dependent)
Solubility High (Lipophilic solvents)ModerateModerate
Bioisosterism 5-membered ring (Electron rich)5-membered ring6-membered ring (Bulky)

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, we define a self-validating workflow for generating high-quality single crystals of DMT-2S.

Phase 1: Synthesis & Purification

Rationale: Commercial samples often contain sulfonic acid impurities that disrupt nucleation. Fresh synthesis guarantees phase purity.

Reagents: Thiophene-2-sulfonyl chloride (1.0 eq), Dimethylamine hydrochloride (1.2 eq), Triethylamine (2.5 eq), Dichloromethane (DCM, anhydrous).[1]

  • Activation: Dissolve thiophene-2-sulfonyl chloride in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Amidation: Add dimethylamine HCl followed by dropwise addition of triethylamine. The exotherm drives the reaction; maintain

    
    °C to prevent sulfonyl hydrolysis.
    
  • Workup: Stir at RT for 3 hours. Wash with 1M HCl (removes unreacted amine), then saturated

    
     (removes acid byproducts).[1] Dry over 
    
    
    
    .
  • Validation:

    
    -NMR must show a singlet at 
    
    
    
    ppm (
    
    
    ) and characteristic thiophene protons (
    
    
    7.0-7.8 ppm).[1]
Phase 2: Crystallization (The Critical Step)

Comparison Note: Unlike protic sulfonamides which crystallize readily from alcohols due to H-bonding, DMT-2S requires non-polar diffusion to order the lattice.[1]

  • Method A (Preferred): Vapor Diffusion.[1] Dissolve 50 mg DMT-2S in 2 mL DCM (inner vial). Place in a sealed jar containing 10 mL Hexane (antisolvent).

  • Method B (Alternative): Slow Evaporation from Acetone/Isopropanol (1:1).[1]

Phase 3: X-ray Data Collection
  • Mounting: Use a cryoloop with Paratone oil; cool to 100 K immediately to reduce thermal motion of the terminal methyl groups.

  • Strategy: Collect full sphere data (redundancy > 4.0) to accurately resolve the electron density of the sulfur atom, which is prone to absorption artifacts.

Structural Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to structural refinement, highlighting the decision nodes for "Alternative" pathways.

G Start Start: Thiophene-2-sulfonyl Chloride Rxn Reaction with Amine Start->Rxn Choice Substituent? Rxn->Choice Prod_A Product: N,N-Dimethyl (DMT-2S) (Aprotic) Choice->Prod_A Dimethylamine Prod_B Alt 1: N-Monomethyl (Protic) Choice->Prod_B Methylamine Cryst_A Crystallization: Vapor Diffusion (DCM/Hexane) Prod_A->Cryst_A Lipophilic Cryst_B Crystallization: Slow Evap (Ethanol/Water) Prod_B->Cryst_B Hydrophilic XRD X-ray Diffraction (100 K) Cryst_A->XRD Cryst_B->XRD Struct_A Structure A: Discrete Molecules (Weak VdW / Dipole Packing) XRD->Struct_A Refinement Struct_B Structure B: Infinite 1D Chains (Strong N-H...O=S Bonds) XRD->Struct_B Refinement

Figure 1: Comparative workflow for structural determination of aprotic vs. protic thiophene sulfonamides.

Comparative Structural Analysis

This section analyzes the crystallographic performance of DMT-2S compared to its alternatives.

Molecular Geometry & The "Thorpe-Ingold" Effect

In DMT-2S, the steric bulk of the two methyl groups forces the


 bond to rotate, often placing the 

torsion angle in a specific conformation to minimize clash with the thiophene ring's 3-position.
  • DMT-2S (Product): The

    
     group adopts a flattened tetrahedral geometry.[1] The 
    
    
    
    bond length is typically short (~1.61-1.63 Å) due to
    
    
    back-bonding, but slightly longer than in unsubstituted sulfonamides due to steric repulsion.[1]
  • Benzene Analog (Alternative): The benzene ring is a regular hexagon (

    
     angles). The thiophene ring in DMT-2S has internal angles 
    
    
    
    at the sulfur, creating a distinct "shape" vector. This makes DMT-2S a smaller, more compact bioisostere, allowing it to fit into tighter enzymatic pockets (e.g., Carbonic Anhydrase active sites) than the benzene equivalent.[1]
Intermolecular Interactions & Packing

This is the most critical differentiator.

The Product (DMT-2S):

  • Interaction Type: Lacks classical Hydrogen Bonds.

  • Dominant Force:

    
     weak hydrogen bonds and 
    
    
    
    chalcogen interactions.
  • Packing Motif: Molecules often arrange in "dimers" or "stacks" driven by the dipole moment of the sulfonyl group (

    
    ). The thiophene rings may engage in "slipped parallel" 
    
    
    
    -stacking.
  • Result: Lower melting point and higher solubility in organic solvents compared to protic analogs.

The Alternative (N-Monomethyl):

  • Interaction Type: Strong classical Hydrogen Bonds (

    
    ).[1]
    
  • Packing Motif: Forms infinite 1D chains or 2D sheets (Catemers). The

    
     proton acts as a "hook," locking molecules into a rigid lattice.
    
  • Result: Higher lattice energy, lower solubility, and often forms polymorphs depending on solvent speed.[1]

Quantitative Structural Metrics (Typical Values)
MetricDMT-2S (Thiophene)Benzene-Sulfonamide AnalogSignificance
S-N Bond Length

Å

Å
Indicates

double bond character.[1]
O-S-O Angle


Standard sulfonyl geometry.
C(ring)-S Bond

Å

Å
Thiophene

is slightly shorter (resonance).[1]
Packing Efficiency ~65-68%~68-70%Benzene analogs often pack denser due to symmetry.[1]
Torsion (C-C-S-N) Variable (twisted)VariableCritical for docking simulations.[1]

Interaction Network Diagram

Understanding the "invisible" forces holding the crystal together helps predict formulation stability.

Interactions cluster_legend Interaction Types Center DMT-2S Molecule Neighbor1 Neighbor (Translation) Center->Neighbor1 Pi-Pi Stacking (Thiophene rings) Neighbor2 Neighbor (Inversion) Center->Neighbor2 C-H...O=S (Weak H-bond) Neighbor3 Neighbor (Screw Axis) Center->Neighbor3 S...O Chalcogen (Short Contact) key1 Red: Pi-Interactions (Lipophilic) key2 Green: Weak Electrostatic key3 Yellow: Chalcogen Bonding

Figure 2: Intermolecular interaction map for N,N-dimethylthiophene-2-sulfonamide crystals. Note the absence of strong N-H...O bonds.

Conclusion & Application in Drug Design

The structural analysis of N,N-dimethylthiophene-2-sulfonamide reveals a molecule dominated by shape and electrostatic potential rather than specific hydrogen bonding.[1]

  • Bioisosteric Advantage: The thiophene ring offers a similar steric profile to benzene but with distinct electronic properties (electron-rich), potentially improving metabolic stability against oxidative metabolism.

  • Solubility Profile: The "capping" of the sulfonamide nitrogen (Dimethyl vs. Monomethyl) disrupts the rigid H-bond lattice found in alternatives, significantly enhancing solubility in lipophilic media—a desirable trait for CNS-targeting drugs.

  • Crystallographic Utility: This molecule serves as an excellent model for studying weak interactions (

    
    , 
    
    
    
    -stacking) without the interference of dominant hydrogen bond networks.

References

  • Madhan, S., et al. (2023).[1][2] "Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives." Acta Crystallographica Section E, 79, 741–746.[1][2] Link

  • Mishra, C.B., et al. (2012).[1][3] "Thiophene scaffold as a privileged structure in drug discovery." Journal of Heterocyclic Chemistry. (Contextual citation for thiophene bioactivity).

  • Allen, F.H., et al. (1987).[1] "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2. (Standard reference for bond length comparison).

  • Groom, C.R., et al. (2016).[1][2] "The Cambridge Structural Database."[4] Acta Crystallographica Section B, 72, 171-179.[1] (Source for comparative statistical data).

  • PubChem. "5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide."[1][5] National Library of Medicine. Link (Structural analog reference).[1]

Sources

A Comparative Guide to the Bioactivity of N-Substituted Thiophene-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene-2-Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has become a cornerstone in the design of novel therapeutic agents. When coupled with a sulfonamide group (-SO₂NH₂), the resulting thiopene-2-sulfonamide scaffold exhibits a remarkable spectrum of biological activities. The versatility of this scaffold lies in the ease of substitution at the sulfonamide nitrogen (N-substitution), allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how different N-substituents modulate the bioactivity of thiophene-2-sulfonamides, providing a comparative analysis based on published experimental data.

Synthesis of N-Substituted Thiophene-2-Sulfonamides: A Generalized Approach

The synthesis of N-substituted thiophene-2-sulfonamides is a well-established process, typically commencing with the chlorosulfonation of a thiophene derivative. This is followed by amination with a primary or secondary amine to yield the desired N-substituted product.

Experimental Protocol: General Synthesis

A generalized, two-step protocol for the synthesis of N-substituted thiophene-2-sulfonamides is outlined below. This protocol is a composite of several reported methods and should be optimized for specific substrates.[1]

Step 1: Synthesis of Thiophene-2-sulfonyl chloride

  • To a stirred solution of the starting thiophene (1 equivalent) in a suitable solvent (e.g., chloroform, dichloromethane) at 0°C, add chlorosulfonic acid (3-5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude thiophene-2-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Substituted Thiophene-2-sulfonamide

  • Dissolve the crude thiophene-2-sulfonyl chloride (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran, dichloromethane).

  • To this solution, add the desired primary or secondary amine (1.1-1.5 equivalents) and a base (e.g., triethylamine, pyridine) (1.5-2 equivalents) at 0°C.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1N HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted thiophene-2-sulfonamide.

Comparative Bioactivity Analysis

This section provides a detailed comparison of the antibacterial, antifungal, anticancer, and carbonic anhydrase inhibitory activities of various N-substituted thiophene-2-sulfonamides, supported by experimental data from the literature.

Antibacterial Activity

N-substituted thiophene-2-sulfonamides have demonstrated significant potential as antibacterial agents. Their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

A comparative study of N,N-diethylamido substituted p-toluenesulfonamides and their α-toluenesulfonamide counterparts revealed that the α-toluenesulfonamides were more active against Escherichia coli and Staphylococcus aureus.[2][3][4] For instance, 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide (an α-toluenesulfonamide) exhibited a minimum inhibitory concentration (MIC) of 3.12 μg/mL against S. aureus, while N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide was most effective against E. coli with an MIC of 12.5 μg/mL.[2][3][4]

Another study on 5-bromo-N-alkylthiophene-2-sulfonamides showed promising activity against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae.[5] Specifically, 5-bromo-N-propylthiophene-2-sulfonamide displayed a potent MIC of 0.39 μg/mL.[5]

Table 1: Comparative Antibacterial Activity (MIC in μg/mL) of Selected N-Substituted Sulfonamides

Compound ClassN-SubstituentS. aureusE. coliReference
α-Toluenesulfonamides1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide3.12-[2][3][4]
α-ToluenesulfonamidesN,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide-12.5[2][3][4]
5-Bromo-thiophene-2-sulfonamidesN-propyl--[5]

Note: "-" indicates data not available in the cited source.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution of Test Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the N-substituted thiophene-2-sulfonamide compounds in the broth.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination using broth microdilution.

Antifungal Activity

The exploration of N-substituted thiophene-2-sulfonamides as antifungal agents has also yielded promising results. A study investigating a series of 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives demonstrated notable activity against various Candida and Cryptococcus species.[6] The preliminary structure-activity relationship (SAR) analysis from this study indicated that the presence of a cycloalkyl ring attached to the thiophene moiety is crucial for antifungal activity, with cyclohexyl derivatives showing the best performance.[6]

Table 2: Antifungal Activity of Selected Thiophene Derivatives

CompoundFungal StrainMFC (μg/mL)Reference
Cyclohexyl derivative 4dCryptococcus spp.100-800[6]

MFC: Minimum Fungicidal Concentration

Experimental Protocol: Determination of Antifungal Susceptibility

The antifungal activity can be determined using a similar broth microdilution method as described for bacteria, following CLSI guidelines for yeasts.

Anticancer Activity

A significant body of research has focused on the anticancer properties of N-substituted thiophene-2-sulfonamides. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of microtubule polymerization and the induction of apoptosis.

A series of novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines.[7][8] Several compounds in this series exhibited potent cytotoxicity with IC₅₀ values in the nanomolar range (5-10 nM).[7][8] Notably, (E)-N-(3-amino-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide demonstrated significant tumor reduction in nude mice xenograft models.[7][8]

Another study reported on novel thiophene derivatives containing sulfonamide moieties with significant cytotoxic activities against the human breast cancer cell line (MCF7).[9][10][11] Compounds with specific substitutions showed higher cytotoxic activities than the standard drug doxorubicin. For example, certain derivatives had IC₅₀ values as low as 9.39 µmol L⁻¹, compared to doxorubicin's IC₅₀ of 32.00 µmol L⁻¹.[9][10][11]

Table 3: Comparative Anticancer Activity (IC₅₀) of Selected N-Substituted Thiophene-2-Sulfonamides

Compound ClassN-SubstituentCell LineIC₅₀Reference
(E)-N-aryl-2-arylethenesulfonamides(3-amino-4-methoxyphenyl)Various5-10 nM[7][8]
Thiophene-sulfonamide derivativesVaried aryl groupsMCF79.39 µmol L⁻¹[9][10][11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted thiophene-2-sulfonamide compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

G cluster_0 Reaction Mixture CA Carbonic Anhydrase Product p-Nitrophenol (Colored Product) CA->Product Catalyzes Inhibitor N-Substituted Thiophene-2-sulfonamide Inhibitor->CA Inhibits Substrate p-Nitrophenyl Acetate Substrate->Product Hydrolysis

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-substituted thiophene-2-sulfonamides is highly dependent on the nature of the substituent on the sulfonamide nitrogen.

  • Antibacterial Activity: The presence of specific N-alkyl or N-aryl groups can significantly enhance antibacterial potency. For example, the introduction of a propyl group at the nitrogen of 5-bromothiophene-2-sulfonamide led to potent activity against resistant bacteria. [5]* Antifungal Activity: SAR studies have suggested that bulky cycloalkyl groups attached to the thiophene ring are favorable for antifungal activity. [6]* Anticancer Activity: For (E)-N-aryl-2-arylethenesulfonamides, the substitution pattern on both aryl rings is critical for cytotoxicity. Electron-donating groups on the N-aryl ring and specific methoxy substitutions on the other aryl ring were found to be important for potent activity. [7][8]* Carbonic Anhydrase Inhibition: The nature of the N-substituent influences the mode of inhibition (competitive vs. non-competitive) and the inhibitory potency. Simple N-alkylation can shift the inhibition mechanism. [12][13]

Conclusion

N-substituted thiophene-2-sulfonamides represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The ability to readily modify the N-substituent allows for the systematic optimization of their antibacterial, antifungal, anticancer, and carbonic anhydrase inhibitory properties. This guide has provided a comparative overview of their bioactivities, supported by experimental protocols and data, to aid researchers and drug development professionals in the rational design and evaluation of novel thiophene-2-sulfonamide-based therapeutic agents. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

  • Reddy, M. V. R., et al. (2013). Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents. Journal of Medicinal Chemistry, 56(15), 5819-5837. [Link]

  • Reddy, M. V. R., et al. (2013). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. PMC. [Link]

  • Khan, I., et al. (2022). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. ResearchGate. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. [Link]

  • Beaudry, C. M., et al. (2019). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]

  • Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed. [Link]

  • Kumar, A., et al. (2021). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Green Chemistry. [Link]

  • Ponticello, G. S., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(23), 4233-4241. [Link]

  • Iqbal, M. A., et al. (2012). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. Hygeia Journal for Drugs and Medicines, 4(1), 116-122. [Link]

  • Olasunkanmi, O. O., et al. (2015). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Science Alert. [Link]

  • Duffel, M. W., et al. (1986). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed. [Link]

  • Noreen, M., et al. (2017). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). ResearchGate. [Link]

  • Ponticello, G. S., et al. (1991). New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. PubMed. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • Ghorab, M. M., et al. (2014). (PDF) Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2014). thiophenes, sulfonamides, isoxazole, benzothiazole, quinoline, anthracene, anticancer activity. Acta Pharmaceutica, 64(4), 419-431. [Link]

  • Olasunkanmi, O. O., et al. (2015). Comparative study of the antibacterial activity of N,N-diethylamido substituted p-toluenesulfonamides to their α-toluenesulfonamide counterparts. Covenant University Research Repository. [Link]

  • Singh, S., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

  • Olasunkanmi, O. O., et al. (2015). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to. SciSpace. [Link]

  • Kumar, A., et al. (2021). Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. International Journal of Biomedical Investigation. [Link]

  • Duffel, M. W., et al. (1986). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Scilit. [Link]

  • Ponticello, G. S., et al. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. PubMed. [Link]

  • Olasunkanmi, O. O., et al. (2015). (PDF) Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. ResearchGate. [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]

  • El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • de Oliveira, T. B., et al. (2016). Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. ResearchGate. [Link]

  • da Silva, A. B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC. [Link]

Sources

Validating synthesis of N,N-dimethylthiophene-2-sulfonamide via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating the Synthesis of N,N-dimethylthiophene-2-sulfonamide via Elemental Analysis

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible science. This guide provides a detailed examination of synthesizing N,N-dimethylthiophene-2-sulfonamide, a versatile heterocyclic building block, with a primary focus on its validation using the foundational technique of elemental analysis. We will explore the causality behind experimental choices, present a self-validating protocol, and compare this classical method with modern spectroscopic alternatives.

The Critical Role of Synthesis Validation

N,N-dimethylthiophene-2-sulfonamide serves as a crucial intermediate in the synthesis of various biologically active compounds. Sulfonamides, in general, are a well-established class of pharmacophores known for their antibacterial properties and other therapeutic applications.[1][2] The integrity of any subsequent research or development hinges on the absolute certainty that the starting material is indeed the correct, pure compound. Elemental analysis provides a quantitative method to determine the elemental composition of a sample, offering a direct assessment of its empirical formula and purity.[3][4]

Part 1: Synthesis of N,N-dimethylthiophene-2-sulfonamide

The synthesis of N,N-dimethylthiophene-2-sulfonamide is typically achieved through the reaction of thiophene-2-sulfonyl chloride with dimethylamine. This nucleophilic substitution reaction is a robust and common method for forming sulfonamides.[5][6]

Experimental Protocol: Synthesis

Objective: To synthesize N,N-dimethylthiophene-2-sulfonamide from thiophene-2-sulfonyl chloride and dimethylamine.

Materials:

  • Thiophene-2-sulfonyl chloride

  • Dimethylamine (2M solution in THF)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve thiophene-2-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the reactive sulfonyl chloride starting material. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling to 0 °C helps to control the exothermicity of the reaction.

  • Base Addition: To the stirred solution, slowly add pyridine (1.5 eq).

    • Rationale: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. An excess is used to ensure complete neutralization.

  • Nucleophile Addition: Add dimethylamine solution (1.1 eq) dropwise to the reaction mixture at 0 °C over 20-30 minutes using a dropping funnel.

    • Rationale: The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A slight excess of the amine ensures the complete consumption of the limiting reagent, the sulfonyl chloride. Slow, dropwise addition is critical to maintain temperature control.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Rationale: Allowing the reaction to proceed overnight at room temperature typically ensures it goes to completion.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography if necessary to obtain a pure, solid N,N-dimethylthiophene-2-sulfonamide.

G cluster_synthesis Synthesis Workflow A 1. Dissolve Thiophene-2-sulfonyl Chloride in DCM at 0°C B 2. Add Pyridine (Base) A->B C 3. Add Dimethylamine (Nucleophile) Dropwise B->C D 4. Stir at Room Temperature (12-18h) C->D E 5. Aqueous Work-up (Wash with NaHCO3, Brine) D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify (Recrystallization/ Chromatography) F->G H Pure N,N-dimethylthiophene- 2-sulfonamide G->H

Caption: Workflow for the synthesis of N,N-dimethylthiophene-2-sulfonamide.

Part 2: Validation by CHNS Elemental Analysis

Elemental analysis by combustion is a highly reliable technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[7][8] The process involves combusting a small, precisely weighed sample in an oxygen-rich environment, which converts the elements into simple gases (CO₂, H₂O, N₂, SO₂).[9] These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[10]

Experimental Protocol: CHNS Analysis

Objective: To determine the elemental composition (%C, %H, %N, %S) of the synthesized N,N-dimethylthiophene-2-sulfonamide and compare it to the theoretical values.

Instrumentation: A calibrated CHNS elemental analyzer.

Procedure:

  • Sample Preparation: Ensure the synthesized sample is meticulously purified and completely dry. Any residual solvent or impurities will significantly skew the results.[11] A minimum of 5mg of a homogenous, powdered sample is typically required.

  • Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule. Record the weight with maximum precision.

    • Rationale: As results are reported as a percentage of the initial mass, precise weighing is the most critical step for accuracy.[7]

  • Standard Calibration: Analyze a certified standard (e.g., sulfanilamide) before and after a series of unknown samples.

    • Rationale: This acts as a self-validating system. Consistent results for the standard confirm the instrument is properly calibrated and functioning correctly.[12]

  • Analysis: Place the encapsulated sample into the elemental analyzer's autosampler. The instrument will automatically drop the sample into a high-temperature (950-1060°C) combustion furnace.

  • Data Acquisition: The resulting combustion gases are passed through a reduction furnace, separated by gas chromatography, and measured by the detector. The instrument's software calculates the mass percentages of C, H, N, and S based on the detector signals and the initial sample weight.

  • Replicate Analysis: Analyze each sample at least in duplicate to ensure reproducibility.

G cluster_analysis Elemental Analysis Workflow A 1. Prepare Pure, Dry Sample B 2. Precisely Weigh 1-3 mg into Tin Capsule A->B D 4. Load Sample into Elemental Analyzer B->D C 3. Run Certified Standard (e.g., Sulfanilamide) C->D E 5. High-Temp Combustion in Oxygen D->E F Gaseous Products (CO₂, H₂O, N₂, SO₂) E->F G 6. Gas Separation & Detection F->G H 7. Calculate %C, %H, %N, %S G->H I Data Validation H->I G Start Synthesized Compound Q1 Need to Confirm Elemental Composition? Start->Q1 EA Perform Elemental Analysis (CHNS) Q1->EA Yes Q2 Need to Confirm Molecular Structure? Q1->Q2 No EA->Q2 NMR Perform NMR Spectroscopy Q2->NMR Yes Q3 Need to Confirm Molecular Weight? Q2->Q3 No NMR->Q3 MS Perform Mass Spectrometry Q3->MS Yes Q4 Need to Quantify Purity? Q3->Q4 No MS->Q4 Chroma Perform HPLC/GC Q4->Chroma Yes End Compound Validated Q4->End No Chroma->End

Caption: Decision-making workflow for selecting analytical validation methods.

Conclusion

Validating the synthesis of N,N-dimethylthiophene-2-sulfonamide is a multi-faceted process that ensures the reliability of downstream applications. Elemental analysis serves as a robust, quantitative method to confirm the elemental composition and assess the purity of the final product. Its strength lies in its precision and direct correlation to the compound's empirical formula. However, for complete and authoritative validation in a modern research context, it is essential to employ a suite of orthogonal techniques. Combining the quantitative purity data from elemental analysis with the detailed structural insights from NMR spectroscopy and the molecular weight confirmation from mass spectrometry provides an unassailable validation of the synthesized molecule, upholding the highest standards of scientific integrity.

References

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Excedr. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from a reliable method for determination of one class of antibiotics, sulfonamides, in water by coupling solid-phase extraction (SPE) with liquid-phase chromatography-tandem quadrupole mass spectrometry (LC/MS/MS).
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer? Retrieved from [Link]

  • LECO Corporation. (2023, July 31). What Is an Elemental Analyzer & How Does It Work? Retrieved from [Link]

  • Cheng, S., Wei, Z., Zhiming, X., Yang, L., & Xia, F. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • NUCLEUS. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Scribd. (n.d.). Basic Principle of Elemental Analysis. Retrieved from [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. Retrieved from [Link]

  • Elementar. (n.d.). Organic elemental analyzers for CHNOS analysis. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • Universal Lab. (2024, January 28). Common Elemental Analysis Methods. Retrieved from [Link]

  • Banci, L., Bertini, I., & Luchinat, C. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. Retrieved from [Link]

  • Sarker, A. K., Cashin, P. J., & Brown, R. S. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(30), 7516-7523. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2026, February 3). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 22). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • Elementar. (n.d.). EA Troubleshooting. Retrieved from [Link]

  • Lab Manager. (2025, December 2). The Basics of Elemental Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]

  • AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (2021, September 22). How I can validate elemental analysis data? Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2025, May 30). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]

  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Wang, W., et al. (2012). Comparisons of three methods for organic and inorganic carbon in calcareous soils of northwestern China. PLoS One, 7(8), e44334. Retrieved from [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Scientific Research Publishing. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • ACS Publications. (2022, December 20). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]

  • Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.

Sources

Safety Operating Guide

Personal protective equipment for handling N,N-dimethylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Safety Overview

N,N-Dimethylthiophene-2-sulfonamide is a specialized organosulfur intermediate often utilized in medicinal chemistry and agrochemical synthesis.[1][2] While specific toxicological data for this exact derivative is limited in public registries, its structural analogs (thiophene-2-sulfonamide and N,N-dimethylsulfonamides) dictate a conservative safety approach .[1][2]

Treat this compound as a Hazardous Irritant with potential sensitization risks.

Hazard Class GHS Classification (Inferred) Hazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[3][4][5]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3]
Sensitization Skin (Possible)H317: May cause an allergic skin reaction (Thiophene moiety).[6]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. This protocol relies on barrier redundancy to prevent dermal absorption, a common risk with lipophilic sulfonamides.

Hand Protection Protocol
  • Primary Barrier: Nitrile Rubber (0.11 mm minimum thickness).

  • Secondary Barrier (High Risk): If handling concentrated solutions (>1 M) or during synthesis scale-up, use Silver Shield/4H® laminate gloves under standard nitrile gloves.[2]

  • Rationale: Thiophene derivatives can permeate standard nitrile over time. Laminate liners provide broad-spectrum chemical resistance against organic sulfur compounds.[1][2]

Respiratory & Eye Protection[1][2][7][8][9][10][11]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for liquid handling or fine powders due to the risk of severe ocular irritation.

  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a Half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) and P100 particulate filters.[2]

Operational Handling Protocol

This workflow ensures containment and minimizes exposure during standard experimental procedures.

Step 1: Weighing & Transfer
  • Environment: Place the balance inside the fume hood. If the balance is external, use a pre-tared closed vial for transport.

  • Static Control: Thiophene sulfonamides can be electrostatic solids. Use an anti-static gun or ionizer bar during weighing to prevent powder dispersal.

  • Solubilization: Add solvent (e.g., DMSO, DMF, or Dichloromethane) immediately after weighing to lock the compound into the liquid phase, reducing inhalation risk.

Step 2: Reaction Setup
  • Temperature Control: If heating is required, use a reflux condenser connected to an inert gas line (Nitrogen/Argon) to prevent vapor escape.

  • Quenching: Do not add water directly to the hot reaction mixture. Cool to ambient temperature first to avoid rapid steam/vapor generation containing the sulfonamide.

Step 3: Spill Management
  • Solid Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towel with acetone) to capture dust.[1][2]

  • Liquid Spill: Absorb with vermiculite or chem-mats .[1][2] Do not use combustible materials (sawdust).

Visualization: Safe Handling Workflow

The following diagram outlines the logical decision tree for handling N,N-dimethylthiophene-2-sulfonamide, integrating safety checkpoints.

G Start Start: Handling N,N-Dimethylthiophene-2-sulfonamide FormCheck Check Physical State (Solid vs. Solution) Start->FormCheck SolidPath Solid Handling FormCheck->SolidPath Powder/Crystal LiquidPath Solution Handling FormCheck->LiquidPath Oil/Liquid Weighing Weigh inside Fume Hood (Anti-static measures) SolidPath->Weighing GloveCheck Glove Selection Check LiquidPath->GloveCheck Dissolve Dissolve immediately (DMSO/DMF/DCM) Weighing->Dissolve Dissolve->GloveCheck StandardGlove Standard Nitrile (Incidental Contact) GloveCheck->StandardGlove < 10 mins exposure HighRiskGlove Laminate Liner + Nitrile (Immersion/High Conc.) GloveCheck->HighRiskGlove Prolonged use Disposal Disposal: Hazardous Organic Waste (Do NOT Drain) StandardGlove->Disposal HighRiskGlove->Disposal

Figure 1: Decision logic for PPE selection and handling based on physical state and exposure duration.[1][2]

Disposal & Decontamination

Strict Adherence Required: Thiophene derivatives are harmful to aquatic life and must never be discharged into sewer systems.[6]

Waste Stream Description Disposal Action
Solid Waste Contaminated gloves, weigh boats, paper towels.[1][2]Seal in a double-bagged Hazardous Solid Waste container.
Liquid Waste Mother liquors, reaction solvents, quenched mixtures.Segregate into Halogenated or Non-Halogenated Organic Waste (depending on solvent). Label as "Contains Thiophene Sulfonamide".
Glassware Flasks, vials, spatulas.Rinse with Acetone first (collect rinse as waste), then wash with detergent and water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23354, Thiophene-2-sulfonamide. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-Thiophenesulfonamide.[2][3] Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.